3-Methoxy-3-methylbutan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRHJVUCZRDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044389 | |
| Record name | 3-Methoxy-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 3-methoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56539-66-3 | |
| Record name | 3-Methoxy-3-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56539-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxymethylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056539663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 3-methoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxy-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYMETHYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366754K2K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Modern Solvent: A Technical History of 3-Methoxy-3-methylbutan-1-ol Synthesis
An In-depth Guide for Chemical Researchers and Drug Development Professionals on the Historical and Modern Synthetic Routes to a Versatile Ether-Alcohol.
Abstract
3-Methoxy-3-methylbutan-1-ol (MMB), a compound with the CAS number 56539-66-3, has emerged as a significant, environmentally conscious solvent and chemical intermediate. Its utility in cosmetics, cleaning products, and as a building block in organic synthesis has spurred the development of efficient and green manufacturing processes. This technical guide delves into the documented history of its synthesis, presenting a chronological evolution from earlier, less selective methods to the refined, high-yield industrial processes of today. Detailed experimental protocols, comparative data, and mechanistic pathways are provided to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.
Introduction: The Rise of a Greener Solvent
The study of ether-alcohols is an extension of the long history of research into alcohols and ethers. While simple ethers like diethyl ether have been known for centuries, the development of specialized ether-alcohols such as this compound is a relatively modern advancement. This development has been largely driven by a demand for high-performance, safer, and more environmentally friendly solvents.[1] MMB's favorable properties, including its complete miscibility with water, low toxicity, and excellent solvency, have made it a prime candidate in numerous applications.[2][3] This guide traces the synthetic history of MMB, focusing on the two primary pathways that have been documented: the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with methanol (B129727) and the more contemporary acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol (B123568).
Early Synthetic Approaches: The Dioxane Route
Early methods for the preparation of this compound involved the reaction of 4,4-dimethyl-1,3-dioxane with methanol. This approach, referenced in patents such as SU1431292 and JP8176053, was characterized by its relatively low selectivity for the desired product.[4] The reaction typically proceeds in the presence of a strong acid catalyst, which facilitates the ring-opening of the dioxane and subsequent reaction with methanol.
However, this method is hampered by the formation of multiple by-products, leading to a selectivity of around 40% for this compound.[4] Another documented example using a porous sulfonic acid type strongly acidic ion exchange resin as a catalyst reports a selectivity of only 26%.[5] This lack of efficiency and the generation of significant waste streams made this route less economically and environmentally viable for large-scale production.[4]
Quantitative Data for the Dioxane-Based Synthesis
The following table summarizes the available data for the synthesis of this compound from 4,4-dimethyl-1,3-dioxane.
| Starting Material | Co-reactant | Catalyst | Temperature (°C) | Time (h) | Selectivity (%) | Reference |
| 4,4-dimethyl-1,3-dioxane | Methanol | Strong Acidic Cation Exchange Resin | - | - | ~40 | [4] |
| 4,4-dimethyl-1,3-dioxane | Methanol | Porous Sulfonic Acid Ion Exchange Resin | 55 | 1 | 26 | [5] |
Experimental Protocol: Synthesis from 4,4-dimethyl-1,3-dioxane
The following protocol is based on the procedure described in the available literature.[5]
Materials:
-
4,4-dimethyl-1,3-dioxane
-
Methanol
-
Porous sulfonic acid type strongly acidic ion exchange resin
-
Reaction vessel (e.g., packed bed reactor)
Procedure:
-
A reaction tube is packed with a porous sulfonic acid type strongly acidic ion exchange resin.
-
The reaction tube is maintained at a constant temperature of 55°C.
-
A mixture of methanol and 4,4-dimethyl-1,3-dioxane, with a molar ratio of 1:6, is continuously fed into the reaction tube.
-
The flow rate is adjusted to ensure a residence time of 1 hour.
-
The resulting reaction mixture is collected at the outlet of the reactor.
-
The product mixture is then subjected to distillation to separate this compound from by-products and unreacted starting materials.
Modern Synthesis: Acid-Catalyzed Methoxylation of 3-Methyl-3-buten-1-ol
The current industrial production of this compound predominantly relies on the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with methanol.[1] This method offers a more direct and atom-economical route to the target molecule, with significantly higher selectivity and yield. The reaction involves the addition of methanol across the double bond of 3-methyl-3-buten-1-ol, a process that is catalyzed by a variety of heterogeneous acid catalysts.[1][4]
The mechanism proceeds via a carbocation intermediate. The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol at the terminal carbon, adhering to Markovnikov's rule to form the more stable tertiary carbocation. A methanol molecule then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the final product, this compound.[1]
dot
Caption: Acid-catalyzed synthesis of this compound.
A key advantage of this method is the use of heterogeneous catalysts, such as composite oxides, zeolites, and cation exchange resins, which simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry.[4]
Quantitative Data for the Modern Synthesis
The following table, with data extracted from patent literature[4], showcases the versatility and efficiency of the modern synthesis route using various heterogeneous acid catalysts.
| Catalyst | Reactant Ratio (3-methyl-3-buten-1-ol/Methanol, by weight) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| SiO₂-WO₃ | 43g / 192g | 140 | 3.4 | 5 | 99.2 | 97.3 |
| H-β (Zeolite) | 86g / 96g | 150 | 2.7 | 4 | 99.1 | 96.8 |
| H-ZSM-5 (Zeolite) | 21.5g / 32g | 160 | 2.5 | 7 | 98.9 | 95.4 |
| SiO₂-Al₂O₃ | 86g / 32g | 180 | 3.5 | 4 | 98.5 | 96.2 |
| TiO₂-Fe₂O₃ | 4.3g / 160g | 200 | 5.0 | 1 | 99.5 | 98.1 |
| ZrO₂-MoO₃ | 8.6g / 32g | 50 | 0.1 | 12 | 92.3 | 99.1 |
| 30% H₃PW₁₂O₄₀/AC | 21.5g / 128g | 120 | 2.2 | 4 | 99.3 | 97.5 |
Experimental Protocol: Synthesis from 3-methyl-3-buten-1-ol
The following is a generalized experimental protocol based on the examples provided in patent CN102206142A.[4]
Materials:
-
3-methyl-3-buten-1-ol (97% purity)
-
Methanol
-
Heterogeneous acid catalyst (e.g., SiO₂-WO₃)
-
Sealed batch reactor equipped with stirring and temperature/pressure controls
Procedure:
-
Charge the batch reactor with 43g of 97 wt.% 3-methyl-3-buten-1-ol, 192g of methanol, and 2.35g of SiO₂-WO₃ catalyst (catalyst amount is ~1% of the total reaction liquid mass).
-
Seal the reactor and commence vigorous stirring.
-
Heat the reactor to a temperature of 140°C. The pressure will rise to approximately 3.4 MPa.
-
Maintain these conditions for 5 hours.
-
After the reaction period, cool the reactor to room temperature and safely vent any excess pressure.
-
Discharge the reaction mixture and separate the solid catalyst by filtration.
-
Purify the resulting liquid product by distillation to obtain high-purity this compound.
dot
Caption: General experimental workflow for modern MMB synthesis.
Conclusion
The history of this compound synthesis is a clear illustration of progress in chemical manufacturing, moving from less efficient methods to highly optimized, greener processes. The shift from the dioxane-based route to the acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol has enabled the large-scale, economical production of this versatile solvent. The use of robust, recyclable heterogeneous catalysts marks a significant advancement in sustainable chemical production. This guide provides the fundamental technical details of these synthetic pathways, offering valuable insights for chemists and engineers working in process development and optimization. The continued refinement of catalysts and reaction conditions will likely lead to even more efficient and environmentally benign methods for producing this important chemical in the future.
References
3-Methoxy-3-methylbutan-1-ol CAS number 56539-66-3
An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol (CAS: 56539-66-3)
Introduction
This compound, commonly known as MMB, is a versatile ether-alcohol with the CAS number 56539-66-3.[1] It is a clear, colorless liquid characterized by a mild odor, low toxicity, and complete miscibility with water.[2][3] Its unique molecular structure, featuring both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) functional group, imparts a unique combination of alcohol- and ether-like properties.[2] This bifunctionality makes it an excellent solvent for a wide range of applications, including paints, inks, personal care products, and industrial cleaners.[1][2] For drug development professionals, its excellent solvency power for poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.[4] Furthermore, its reactivity allows it to serve as a valuable intermediate in the synthesis of more complex molecules, such as esters and surfactants.[4][5] The development of MMB has been driven by a demand for high-performance, environmentally friendly solvents.[4]
Synonyms:
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized below. This data is critical for its application in chemical synthesis, formulation, and for ensuring safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Physical State | Clear, colorless liquid | [1] |
| Boiling Point | 173-175 °C (at 1013 hPa) | [6] |
| Melting Point | < -50 °C | [6] |
| Density | 0.926 g/mL at 20 °C | |
| Vapor Pressure | 1.25 hPa at 25 °C | [6] |
| Water Solubility | 100 g/L at 25 °C (miscible) | [2][6] |
| log Kow (Octanol-Water) | 0.18 | [6] |
| Refractive Index | n20/D 1.428 | |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Autoignition Temperature | 395 °C (743 °F) | [3] |
| SMILES String | COC(C)(C)CCO | |
| InChI Key | MFKRHJVUCZRDTF-UHFFFAOYSA-N |
Synthesis and Manufacturing
Several synthetic routes to this compound have been established, offering different advantages in terms of yield, reaction conditions, and catalyst requirements.
Key Synthetic Pathways
The primary methods for synthesizing MMB include:
-
Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol (B123568): This is a common and direct method involving the reaction of 3-methyl-3-buten-1-ol with methanol (B129727) in the presence of an acid catalyst. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.[4] Heterogeneous acid catalysts are often used to simplify purification and minimize equipment corrosion.[4][7]
-
Reduction of 3-Methoxy-3-methylbutanal: This pathway involves the reduction of the corresponding aldehyde, 3-methoxy-3-methylbutanal, using a reducing agent such as sodium borohydride.[4]
-
Reaction of 4,4-Dimethyl-1,3-dioxane with Methanol: This method utilizes a cyclic acetal (B89532) as the starting material, which reacts with methanol in the presence of a strongly acidic ion exchange resin to yield MMB alongside 3-methyl-1,3-butanediol.[8]
Experimental Protocol: Synthesis via Etherification
The following protocol is a generalized methodology based on a patented process for the synthesis of MMB from 3-methyl-3-buten-1-ol and methanol.[7]
Objective: To synthesize this compound via acid-catalyzed etherification.
Materials:
-
3-methyl-3-buten-1-ol
-
Methanol
-
Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)[7]
-
Sealed chemical reactor
-
Distillation apparatus
Procedure:
-
Reactor Charging: Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[7] The catalyst amount should be 0.1-5% of the total reaction solution mass.[7]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 50-200°C. The reaction pressure will be maintained between 0.1-5 MPa.[7]
-
Reaction Time: Allow the reaction to proceed for 1-12 hours under the specified conditions.[7]
-
Monitoring: (If possible) Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting material.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid heterogeneous catalyst.
-
Distillation: Purify the resulting crude product by fractional distillation to separate the final product, this compound, from unreacted starting materials and any by-products.[7]
Applications in Research and Drug Development
MMB's unique properties make it valuable in several scientific and industrial contexts, including pharmaceutical development.
High-Performance Solvent
A significant challenge in drug development is the formulation of poorly water-soluble APIs. MMB has been identified as a highly effective solvent for these challenging compounds, facilitating their dissolution, which is a critical step in creating viable drug products.[4] Its low toxicity and biodegradability make it a "greener" alternative to other solvents.[2]
Versatile Chemical Intermediate
The bifunctional nature of MMB makes it a useful building block for synthesizing a variety of downstream products.[5]
-
Esterification: The primary hydroxyl group can be readily reacted with carboxylic acids to form esters, which are used as solvents, lubricants, and fragrance components.[5][9]
-
Surfactant Production: MMB serves as a raw material for producing specialty surfactants used in industrial detergents and cleaning agents.[5][6]
-
Synthesis of Novel Compounds: It is a documented precursor for synthesizing other chemical entities, such as 1-Azido-3-methoxy-3-methylbutane, which can be used in "click chemistry" applications.[4]
Toxicology and Safety Profile
MMB exhibits a low toxicity profile, but appropriate safety precautions are necessary during handling. It is considered a hazardous substance, primarily due to its potential for serious eye irritation.[10]
Acute Toxicity Data
| Exposure Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat (male) | LD₅₀ | 4500 mg/kg bw | [10] |
| Oral | Rat (female) | LD₅₀ | 4300 mg/kg bw | [10] |
| Oral | Mouse | LD₅₀ | 5830 mg/kg bw | [10] |
| Dermal | Rat | LD₅₀ | > 2000 mg/kg bw | [6][10][11] |
Irritation and Sensitization
| Test Type | Species | Result | Reference(s) |
| Skin Irritation | Rabbit | Slight irritation after prolonged exposure | [10] |
| Eye Irritation | Rabbit | Moderately irritant; Causes serious irritation | [10][11] |
| Skin Sensitization | Guinea Pig | No evidence of sensitization | [3][10] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, and suitable chemical-resistant gloves (tested to EN 374).[10][11]
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]
Experimental Methodologies
Detailed protocols are crucial for replicating scientific findings. Below are methodologies for key experiments involving MMB.
Protocol: Atmospheric Reactivity with OH Radicals
This protocol is based on the relative rate method used to determine the kinetic rate constant of the reaction between MMB and hydroxyl (OH) radicals in the atmosphere.[13]
Objective: To measure the rate constant for the gas-phase reaction of MMB with OH radicals.
Experimental Workflow:
Procedure:
-
Chamber Preparation: The experiments are conducted in a large Teflon environmental chamber filled with purified air at atmospheric pressure and controlled temperature (296 ± 2 K).[13]
-
Reagent Introduction: Known concentrations of MMB, a reference compound with a known OH rate constant (e.g., di-n-butyl ether), and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.[13]
-
Initial Measurement: The initial concentrations of MMB and the reference compound are measured using Gas Chromatography with Flame Ionization Detection (GC-FID).[13]
-
Reaction Initiation: The reaction is initiated by irradiating the chamber with blacklamps, which photolyzes the methyl nitrite (B80452) to produce OH radicals.
-
Data Collection: The concentrations of MMB and the reference compound are monitored over time by GC-FID as they are consumed by the OH radicals.[13]
-
Data Analysis: The relative rate constant is determined from the following relationship: ln([MMB]t₀ / [MMB]t) = (k_MMB / k_ref) * ln([Ref]t₀ / [Ref]t) A plot of ln([MMB]t₀ / [MMB]t) versus ln([Ref]t₀ / [Ref]t) yields a straight line with a slope equal to k_MMB / k_ref. The absolute rate constant for MMB (k_MMB) can then be calculated using the known value for the reference compound (k_ref).[13]
Protocol: Chemical Stability Testing
This methodology, described in a technical bulletin, assesses the stability of MMB in acidic and alkaline conditions.[3]
Objective: To determine the hydrolytic stability of MMB under accelerated aging conditions.
Materials:
-
This compound (MMB)
-
Phosphate (B84403) buffer solution (pH = 4.0)
-
Carbonate buffer solution (pH = 10.0)
-
Sealable glass bottles
-
Oven or water bath set to 50°C
-
Gas Chromatograph (GC)
Procedure:
-
Sample Preparation (Acidic): Place 50g of MMB and 50g of the pH 4.0 phosphate buffer solution into a glass bottle.[3]
-
Sample Preparation (Alkaline): Place 50g of MMB and 50g of the pH 10.0 carbonate buffer solution into a separate glass bottle.[3]
-
Incubation: Securely cap both bottles and place them in an oven or water bath maintained at 50°C.[3]
-
Aging: Keep the bottles at 50°C for a period of 4 weeks.[3]
-
Analysis: At specified time points (e.g., weekly), remove an aliquot from each bottle. Analyze the sample by GC to measure the concentration of MMB.
-
Calculation: The residual ratio of MMB is calculated to determine the extent of degradation over the 4-week period.[3]
Conclusion
This compound is a compound of significant industrial and scientific interest. Its favorable physicochemical properties, including high solvency, complete water miscibility, and a low toxicity profile, position it as a superior and "greener" solvent for numerous applications. For researchers and drug development professionals, its ability to dissolve poorly soluble APIs and its utility as a versatile chemical intermediate for synthesizing novel molecules are particularly valuable. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.
References
- 1. 3-Methyl-3-methoxybutanol | 56539-66-3 [chemicalbook.com]
- 2. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 8. 3-Methyl-3-methoxybutanol synthesis - chemicalbook [chemicalbook.com]
- 9. US9756872B2 - Substituted butanol derivatives and their use as fragrance and flavor materials - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. intra.engr.ucr.edu [intra.engr.ucr.edu]
An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol for Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, is gaining prominence in various scientific and industrial sectors. Its unique combination of a hydroxyl group and an ether moiety imparts a desirable balance of hydrophilic and lipophilic properties. This, coupled with its low toxicity and biodegradability, makes it an attractive candidate for a range of applications, from a green solvent in chemical synthesis to a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications relevant to research and drug development.
Nomenclature and Chemical Identity
A clear understanding of the various synonyms and identifiers for this compound is crucial for navigating the scientific literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | This compound |
| Common Synonyms | 3-Methoxy-3-methyl-1-butanol, 3-Methyl-3-methoxybutanol, Methoxymethylbutanol |
| Abbreviation | MMB |
| CAS Number | 56539-66-3 |
| EINECS Number | 260-252-4 |
| Trade Names | Solfit S 110, Finetop J 210, Solfit MMB |
Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physicochemical properties. These properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, ethereal | [3] |
| Boiling Point | 173-175 °C | [1] |
| Melting Point | < -50 °C | |
| Density | 0.926 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.428 | [1] |
| Flash Point | 71 °C (closed cup) | |
| Water Solubility | Miscible | [1] |
| log Kow | 0.18 | [4] |
| Vapor Pressure | 1.25 hPa at 25 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are provided below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 1.23 (s, 6H), 1.75 (t, 2H), 3.22 (s, 3H), 3.77 (t, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ 24.5, 42.3, 49.3, 60.1, 76.7 | [2][6] |
| IR (Neat) | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2970 cm⁻¹), C-O stretch (~1080 cm⁻¹) | [7][8] |
| Mass Spectrum (CI-B) | m/z 119 [M+H]⁺, 101, 87, 73, 69 | [9] |
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been reported. A common and efficient method is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727).
Synthesis via Acid-Catalyzed Methoxylation
This protocol is based on the principles described in the patent literature.[10]
Reaction:
(CH₃)₂C=CHCH₂OH + CH₃OH --(H⁺)--> (CH₃)₂C(OCH₃)CH₂CH₂OH
Materials:
-
3-methyl-3-buten-1-ol
-
Methanol
-
Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)
-
Sealed reactor
Procedure:
-
Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction mass.
-
Seal the reactor and heat the mixture to a temperature between 50-200 °C.
-
Maintain the reaction pressure between 0.1-5 MPa.
-
Allow the reaction to proceed for 1-12 hours with vigorous stirring.
-
After the reaction is complete, cool the reactor to room temperature and depressurize.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product by distillation to obtain this compound.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development settings, particularly in the pharmaceutical industry.
As a Solvent in Pharmaceutical Formulations
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound has demonstrated excellent solvency for such compounds.[2] Its ability to dissolve challenging APIs is a critical first step in developing viable drug products, potentially enhancing bioavailability by improving the dissolution rate of the drug.[2] Its low toxicity profile makes it an attractive alternative to more traditional, harsher solvents.[3]
Role in Drug Delivery Systems
The amphiphilic nature of this compound suggests its potential use in advanced drug delivery systems. It could serve as a carrier solvent or a component in topical and transdermal formulations, facilitating the transport of drugs across the skin.[2]
A Building Block in Chemical Synthesis
Beyond its role as a solvent, this compound is a valuable intermediate in organic synthesis.[1] Its bifunctional nature allows it to be a precursor for a variety of molecules. For instance, the primary hydroxyl group can be converted to other functional groups, such as an azide, which can then participate in "click chemistry" reactions for the synthesis of more complex molecules.[2]
Signaling Pathways:
Currently, there is no direct evidence in the scientific literature to suggest that this compound directly modulates specific cellular signaling pathways. Its biological effects are primarily attributed to its solvent properties and low toxicity.
Logical Relationship of Applications:
Caption: Applications of this compound.
Safety and Handling
This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Use in a well-ventilated area is recommended, and personal protective equipment such as safety glasses and gloves should be worn.
Conclusion
This compound is a highly versatile and promising compound for researchers, scientists, and drug development professionals. Its favorable physicochemical properties, coupled with a good safety profile, position it as a valuable solvent for challenging APIs and a useful building block for the synthesis of novel chemical entities. While its direct interaction with biological signaling pathways has not been established, its role in enabling the formulation and synthesis of bioactive molecules is of significant interest. Further research into its applications in drug delivery and as a green solvent will likely expand its utility in the scientific community.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 3. Buy this compound | 56539-66-3 [smolecule.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR spectrum [chemicalbook.com]
- 6. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-3-methoxybutanol(56539-66-3) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. massbank.eu [massbank.eu]
- 10. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Theoretical Properties of 3-Methoxy-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-3-methylbutan-1-ol (MMB), a versatile ether alcohol, has garnered significant interest across various industrial and scientific domains due to its unique physicochemical properties. This technical guide provides an in-depth analysis of the theoretical properties of MMB, encompassing its chemical and physical characteristics, spectroscopic profile, synthesis methodologies, reactivity, and toxicological data. All quantitative information is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and toxicological assessments are provided. Furthermore, this guide includes visualizations of experimental workflows and logical relationships of its properties to offer a comprehensive understanding for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a mild odor.[1] Its unique structure, featuring both an ether and a primary alcohol functional group, imparts a desirable combination of properties, including excellent solvency for a wide range of substances and miscibility with water.[1][2] These characteristics make it a valuable component in formulations for paints, inks, fragrances, and cleaners.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C6H14O2 | [1][4][5] |
| Molecular Weight | 118.17 g/mol | [1][3][5] |
| CAS Number | 56539-66-3 | [1][5][6] |
| EINECS Number | 260-252-4 | [1][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Methyl-3-methoxybutanol, MMB | [1][6] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | < -50 °C | [1][7][8] |
| Boiling Point | 173-175 °C (lit.) | [1][8][9] |
| Density | 0.926 g/mL at 20 °C (lit.) | [1][8][9] |
| Refractive Index (n20/D) | 1.428 (lit.) | [1][8][9] |
| Flash Point | 71 °C (160 °F) - closed cup | [1][2][9] |
| Vapor Pressure | 47 Pa at 20°C | [1] |
| Solubility | Miscible with water.[2] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1] | [1][2] |
| pKa | 15.19 ± 0.10 | [1] |
| Log Kow | 0.18 | [7] |
Spectroscopic Data
The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound in deuterated chloroform (CDCl₃) reveals five distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.23 | Singlet | 6H | Two equivalent methyl groups (-CH₃) at C3 |
| 1.75 | Triplet | 2H | Methylene group (-CH₂-) at C2 |
| 3.22 | Singlet | 3H | Methoxy group (-OCH₃) |
| 3.52 | Broad Singlet | 1H | Hydroxyl group (-OH) |
| 3.80 | Triplet | 2H | Methylene group (-CH₂-) at C1 |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ is observed at m/z 118.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol.[10][11] This reaction proceeds via a carbocation intermediate.[10]
Experimental Protocol: Synthesis
This protocol is a synthesized representation based on information from multiple sources.[11][12]
Materials:
-
3-methyl-3-buten-1-ol
-
Methanol
-
Heterogeneous acid catalyst (e.g., Amberlyst 15, SiO₂-Al₂O₃)[11]
-
Sealed reactor
-
Distillation apparatus
-
Gas chromatograph (for analysis)
Procedure:
-
Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[11][12] The catalyst amount should be 0.1-5% of the total reaction solution mass.[11][12]
-
Seal the reactor and heat the mixture to a temperature between 50-200°C, with the reaction pressure maintained between 0.1-5 MPa.[11][12]
-
Monitor the reaction progress using gas chromatography.[12]
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Purify the crude product by distillation to obtain this compound.[11][12]
Reactivity and Stability
This compound is a stable compound under normal conditions.[13] It is not prone to hazardous polymerization.[14] However, it can react violently with strong oxidizing agents.[13] The presence of both an ether and an alcohol functional group dictates its reactivity. The hydroxyl group can undergo typical alcohol reactions, while the ether linkage is relatively stable.
A significant atmospheric reaction is its degradation by hydroxyl (OH) radicals. The rate constant for this reaction has been measured to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K.[15] The atmospheric lifetime of MMB with respect to this reaction is calculated to be approximately 8.5 hours.[15] The main products of this reaction are acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal.[15]
Toxicological Profile
The toxicological properties of this compound have been evaluated through various studies. It is generally considered to have low toxicity.[1]
| Toxicity Test | Result | Reference(s) |
| Acute Oral LD50 (rat) | >2000 mg/kg | [13] |
| Acute Dermal LD50 (rat) | >2000 mg/kg | [13][16] |
| Skin Irritation (rabbit) | Not classified as a skin irritant | [13] |
| Eye Irritation (rabbit) | Causes serious eye irritation | [9][13] |
Experimental Protocols: Toxicity Testing
The following are generalized protocols based on OECD guidelines for assessing the toxicological profile of a chemical substance.
-
Animals: Healthy, young adult rats of a single sex are used.[3] They are fasted overnight prior to dosing.[3]
-
Dose Administration: The test substance is administered in a single dose by gavage.[3]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.[3]
-
Animals: Healthy, young adult rats with clipped fur on the dorsal area are used.
-
Dose Administration: The test substance is applied to the skin and held in place with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.
-
Animals: Albino rabbits are the preferred species.[13]
-
Application: A single dose of the test substance is applied to a small area of the skin.[13]
-
Observation: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]
-
Scoring: The severity of skin reactions is scored to determine the irritation potential.[13]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[7][9] The other eye serves as a control.[7][9]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[7][9]
-
Scoring: The ocular lesions are scored to evaluate the degree of irritation.[7][9]
References
- 1. oecd.org [oecd.org]
- 2. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. episkin.com [episkin.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 13. oecd.org [oecd.org]
- 14. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Computational Chemistry Approaches to 3-Methoxy-3-methylbutan-1-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, has garnered interest in various chemical applications. Understanding its molecular structure, conformational landscape, and reactivity is crucial for optimizing its use and for the development of novel derivatives. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level. This technical guide summarizes the application of computational methods to the study of this compound, focusing on theoretical approaches, key findings, and experimental protocols.
While extensive computational studies on the atmospheric reactions of this compound have been conducted, a dedicated, publicly available repository of its intrinsic computational chemistry data, such as detailed optimized geometries and a full set of vibrational frequencies, is not readily found in the literature. However, based on existing research on this and structurally related molecules, we can outline the established theoretical approaches and expected molecular characteristics.
Theoretical Framework and Key Findings
Computational investigations into this compound have primarily utilized Density Functional Theory (DFT) to explore its electronic structure, conformational possibilities, and reaction pathways.[1]
Conformational Landscape and Intramolecular Interactions:
The structure of this compound, featuring both a hydroxyl group (a hydrogen bond donor) and a methoxy (B1213986) group (a hydrogen bond acceptor), allows for the formation of intramolecular hydrogen bonds (IAHB).[1] Theoretical studies, corroborated by experimental infrared spectroscopy, have highlighted the significance of these interactions.[1] The conformational landscape of this molecule is shaped by a balance between steric hindrances and the stabilizing effects of this hydrogen bonding.[1] It is understood that the most stable conformation of this compound exhibits IAHB.[2][3][4]
Electronic Structure and Reactivity:
DFT calculations have been employed to analyze the reactivity of this compound. For instance, studies using the B3LYP functional with the 6-311+G(d,p) basis set have been used to investigate its nucleophilic substitution reactions.[1] These calculations indicate that the electron-withdrawing nature of the hydroxyl group increases the electrophilicity of the adjacent β-carbon atom, making it susceptible to nucleophilic attack.[1] However, the steric hindrance presented by the methoxy group can lead to an increased activation energy for substitution reactions when compared to simpler linear alcohols.[1]
Furthermore, computational methods have been applied to understand its atmospheric degradation, particularly its reaction with hydroxyl (OH) radicals.[5][6]
Data Presentation
Due to the absence of a dedicated computational chemistry publication with detailed quantitative data on the intrinsic properties of isolated this compound, we present a summary of qualitative findings and representative data types that would be expected from such a study.
| Property | Summary of Findings from Computational Studies |
| Molecular Geometry | The molecule adopts a conformation that allows for intramolecular hydrogen bonding between the hydroxyl and methoxy groups.[1][2][3][4] Specific bond lengths and angles would be determined through geometry optimization calculations. |
| Vibrational Frequencies | Theoretical vibrational analysis would confirm the presence of characteristic functional group frequencies (e.g., O-H stretch, C-O stretch). Shifts in these frequencies would provide evidence for intramolecular hydrogen bonding. |
| Conformational Analysis | The global minimum energy conformer is expected to be stabilized by an intramolecular hydrogen bond. The relative energies of other conformers would be calculated to understand the conformational flexibility of the molecule. |
| Reaction Energetics | Activation barriers for reactions such as dehydration and nucleophilic substitution have been subjects of computational investigation.[1] For example, the activation barrier for β-hydrogen elimination has been a focus of DFT calculations.[1] |
Experimental Protocols
The following outlines a typical computational protocol for the study of this compound, based on methods reported for this and similar molecules.
Computational Method:
Density Functional Theory (DFT) is the most commonly cited method for studying this molecule.[1] A popular and effective functional for this type of system is the B3LYP hybrid functional, often paired with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) for higher accuracy.[1]
Software:
Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are typically used to perform these calculations.
Methodology:
-
Model Construction: The initial 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is crucial for a flexible molecule like this compound.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This step yields the equilibrium structure with its corresponding electronic energy.
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and theoretical infrared (IR) and Raman spectra.
-
Property Calculation: Further calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and molecular orbital energies (HOMO/LUMO).
-
Reaction Pathway Analysis: To study a chemical reaction, the structures of reactants, products, and transition states are optimized. The transition state is identified by having a single imaginary frequency corresponding to the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants.
Mandatory Visualization
Caption: Computational chemistry workflow for this compound.
References
- 1. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Methoxy-3-methylbutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxy-3-methylbutan-1-ol (CAS No: 56539-66-3), a versatile ether-alcohol compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₄O₂, with a molecular weight of approximately 118.17 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.77 | t | 2H | -CH₂-OH |
| ~3.22 | s | 3H | -OCH₃ |
| ~1.76 | t | 2H | -C(OCH₃)(CH₃)₂-CH₂- |
| ~1.23 | s | 6H | -C(CH₃)₂ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
¹³C NMR (Carbon NMR) Spectroscopic Data
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2970 | C-H stretch (alkane) |
| ~1470 | C-H bend (alkane) |
| ~1370 | C-H bend (alkane) |
| ~1080 | C-O stretch (ether and alcohol) |
Sample preparation: Neat liquid film.
Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 119 | High | [M+H]⁺ (protonated molecule) |
| 103 | Moderate | [M - CH₃]⁺ |
| 87 | High | [M - OCH₃]⁺ |
| 73 | High | [(CH₃)₂C(OCH₃)]⁺ |
| 69 | High | [M - H₂O - OCH₃]⁺ |
Ionization method: Chemical Ionization (CI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set a wider spectral width (e.g., 0-220 ppm) and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the prepared salt plate assembly into the sample holder.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. For a detailed analysis of a potentially impure sample, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to separate the components before mass analysis. For a pure sample, direct infusion or a liquid injection can be used.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Chemical Ionization - CI).
-
Ionization: Ionize the sample molecules. CI is often preferred for determining the molecular weight as it is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the fragmentation pattern to deduce structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Physical Constants of 3-Methoxy-3-methylbutan-1-ol
This guide provides essential physical constant data for 3-Methoxy-3-methylbutan-1-ol, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.
Core Physical Properties
This compound is a clear, colorless liquid.[1] It is recognized for its utility as a solvent in various applications, including paints, inks, and fragrances.[1]
Quantitative Data Summary
The following table summarizes the key physical constants for this compound.
| Physical Constant | Value | Conditions |
| Boiling Point | 173-175 °C | (lit.)[1][2][3] |
| Density | 0.926 g/mL | at 20 °C (lit.)[1] |
Experimental Protocols
The provided data for boiling point and density are based on literature values ("lit.") and are commonly determined through standard laboratory procedures.
-
Boiling Point Determination: The boiling point range of a liquid is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density Measurement: Density is generally measured using a pycnometer or a digital density meter at a specified temperature, in this case, 20 °C. This value represents the mass of the substance per unit volume.
Logical Relationship of Physical Constants
The following diagram illustrates the relationship between the compound and its fundamental physical properties.
References
Solubility Profile of 3-Methoxy-3-methylbutan-1-ol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-3-methylbutan-1-ol (MMB), a versatile and environmentally friendly ether alcohol solvent. Due to its unique amphiphilic nature, possessing both a polar hydroxyl group and a less polar ether group, MMB exhibits broad miscibility with a wide range of organic solvents.[1][2] This guide summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and provides visual workflows to aid in laboratory practice.
Core Concepts: Understanding MMB's Solubility
This compound's molecular structure, featuring a hydroxyl group and an ether linkage, allows it to interact favorably with both polar and non-polar molecules.[1][2] This dual characteristic is the foundation of its excellent solvency power and its utility in diverse applications, from coatings and inks to cleaning agents and pharmaceutical formulations.[1][3] While widely cited as being miscible with many common organic solvents, precise quantitative solubility data is not extensively tabulated in publicly available literature.[1][4][5] Therefore, this guide provides both the existing qualitative information and a robust experimental framework for researchers to determine quantitative solubility parameters for their specific applications.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various organic solvents and water. The term "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
| Solvent Category | Solvent | Solubility |
| Water | Water | Miscible[1][3][4][5][6][7][8] |
| Alcohols | Common Alcohols | Generally Miscible |
| Ethers | Common Ethers | Generally Miscible |
| Ketones | Common Ketones | Generally Miscible |
| Esters | Common Esters | Generally Miscible |
| Hydrocarbons | Aromatic Hydrocarbons | Generally Miscible |
| Aliphatic Hydrocarbons | Expected to be Miscible | |
| Halogenated | Chloroform | Slightly Soluble |
Resin Solubility:
MMB also demonstrates good dissolving power for a variety of natural and synthetic resins. This property is particularly relevant in the coatings and inks industries.
| Resin Type | Solubility in MMB |
| Nitrocellulose | Good dissolving power[1][9] |
| Benzyl cellulose | Good dissolving power[1][9] |
| Polyvinyl butyrals | Good dissolving power[1][9] |
| Aldehyde, Ketone, and Indene resins | Good dissolving power[1][9] |
| Phenol-formaldehyde, Urea-formaldehyde, and Melamine-formaldehyde resins | Good dissolving power[1][9] |
| Carbamic acid ester, Alkyd, and Maleic resins | Good dissolving power[1][9] |
| Dammar, Ester resins, and post-chlorinated polyvinyl chloride (coatings) | Partially soluble[1][10] |
| Ethyl cellulose, Cellulose acetobutyrate, Polyvinyl acetates, and Polyvinyl isobutyl ether | Swell considerably[1][10] |
| Petroleum oils, Waxes, Rubber, Chlorinated rubber, Acetyl cellulose, Polyisobutylene, Polystyrene, non-post-chlorinated polyvinyl chloride (coatings), Vinyl acetate/vinyl chloride/dicarboxylic acid copolymer, Polyvinyl formal, Polyvinyl carbazole, and Coumarone resin | Does not dissolve[1][9][10] |
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility limits, the following experimental protocols, based on established methodologies such as the flask method (OECD Guideline 105) and ASTM standards, can be employed.[11][12][13]
Protocol 1: Determination of Miscibility (Qualitative)
Objective: To visually determine if MMB is miscible with a given organic solvent at room temperature.
Materials:
-
This compound (purity ≥98%)
-
Test solvent (analytical grade)
-
Calibrated glass test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
To a clean, dry test tube, add 5 mL of the test solvent.
-
Add 5 mL of this compound to the same test tube.
-
Stopper the test tube and vortex for 1-2 minutes.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.
-
Protocol 2: Flask Method for Quantitative Solubility Determination
Objective: To determine the saturation solubility of a compound that is not fully miscible with MMB at a specific temperature.
Materials:
-
This compound (solvent)
-
Solute (the organic compound to be tested)
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Centrifuge and centrifuge tubes (if necessary)
-
Syringes and syringe filters (pore size appropriate to remove undissolved solute)
-
A suitable analytical method for quantification of the solute in MMB (e.g., GC, HPLC, UV-Vis spectroscopy).
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of MMB to several flasks.
-
Add an excess amount of the solute to each flask to ensure that a saturated solution is formed.
-
Seal the flasks and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time required to reach equilibrium.
-
-
Sample Preparation:
-
After the equilibration period, stop the agitation and allow the flasks to remain undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Quantify the concentration of the solute in the filtered MMB solution using a pre-validated analytical method.
-
The determined concentration represents the solubility of the solute in MMB at the specified temperature.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Qualitative Miscibility Determination.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 3. MMB | Kuraray [kuraray.com]
- 4. kuraray.eu [kuraray.eu]
- 5. MMB | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methoxy-3-methyl-1-butanol, 98+% | Fisher Scientific [fishersci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. atamankimya.com [atamankimya.com]
- 10. celanese.com [celanese.com]
- 11. store.astm.org [store.astm.org]
- 12. filab.fr [filab.fr]
- 13. acri.gov.tw [acri.gov.tw]
Methodological & Application
3-Methoxy-3-methylbutan-1-ol: Application Notes for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutan-1-ol (MMB) is a versatile and increasingly popular solvent recognized for its favorable environmental, health, and safety profile.[1] Classified as a "greener" solvent, MMB possesses a unique combination of ether and alcohol functionalities, rendering it amphiphilic and capable of dissolving a wide range of organic and inorganic compounds.[2][3] Its low volatility, biodegradability, and low toxicity make it an attractive alternative to traditional solvents in various applications, including paints, coatings, and cleaners.[2][4]
In the realm of organic synthesis, the selection of an appropriate solvent is critical to reaction success, influencing reaction rates, yields, and selectivity. While MMB is commercially available and its physical properties are well-documented, its application as a solvent in many common synthetic transformations is not yet widely reported in peer-reviewed literature. These notes aim to provide a comprehensive overview of MMB's properties and explore its potential as a sustainable solvent in key organic reactions, offering protocols for these reactions in traditional solvents as a baseline for future investigation with MMB.
Physicochemical and Safety Data
A thorough understanding of a solvent's properties is essential for its effective application. The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56539-66-3 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Mild | [2] |
| Boiling Point | 173-175 °C | [1][2] |
| Melting Point | < -50 °C | [2][4] |
| Density | 0.926 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.428 | [1][2] |
| Flash Point | 71 °C (160 °F) - closed cup | [7] |
| Solubility | Miscible with water and common organic solvents | [2][8] |
| Vapor Pressure | 47 Pa at 20 °C | [2] |
| pKa | 15.19 ± 0.10 | [2] |
Table 2: Safety Information for this compound
| Hazard Category | Classification | Reference(s) |
| GHS Classification | Eye Irritation (Category 2A) | [9][10] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H319: Causes serious eye irritation. | [9][10] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
| Personal Protective Equipment | Eyeshields, Gloves | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| WGK (Water Hazard Class) | WGK 1 (low hazard to waters) | [1] |
Potential Applications in Organic Synthesis
The unique properties of MMB suggest its potential as a solvent in a variety of organic reactions. Its ether functionality can coordinate with metal catalysts, while the hydroxyl group can participate in hydrogen bonding, potentially influencing reaction pathways and selectivity. Furthermore, its high boiling point makes it suitable for reactions requiring elevated temperatures.
While specific literature on the use of MMB as a primary solvent in Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations is currently limited, its properties can be compared to those of solvents traditionally used in these transformations.
Grignard Reactions
Background: Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent.[11] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of the Grignard reagent through coordination of the ether oxygen atoms with the magnesium center.[11][12]
Potential of MMB: As an ether-alcohol, MMB's ether functionality could potentially stabilize the Grignard reagent. However, the presence of the acidic hydroxyl group is incompatible with the highly basic Grignard reagent and would lead to quenching of the reagent. Therefore, MMB is not a suitable solvent for the formation of Grignard reagents. It could, however, be considered for use in the subsequent reaction of a pre-formed Grignard reagent if the hydroxyl group were protected.
Representative Protocol (Traditional Solvent):
Reaction: Phenylmagnesium bromide with benzophenone (B1666685) to form triphenylmethanol.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of bubbling.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve benzophenone in anhydrous diethyl ether.
-
Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Caption: General workflow for a Grignard reaction.
Suzuki-Miyaura Coupling
Background: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls, polyolefins, and styrenes. The choice of solvent can significantly affect the reaction's efficiency and selectivity.[13][14] A variety of solvents, including toluene (B28343), THF, dioxane, and DMF, are commonly used, often in the presence of water to facilitate the dissolution of the inorganic base.[8]
Potential of MMB: MMB's polarity and miscibility with water make it a plausible candidate for Suzuki couplings.[8] Its ability to dissolve both organic substrates and inorganic bases could be advantageous. Furthermore, its high boiling point would allow for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.
Representative Protocol (Traditional Solvent):
Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a 2M aqueous solution of potassium carbonate.
-
Add toluene as the solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Background: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] Solvents commonly employed include toluene, xylene, and 1,4-dioxane.[16][17] The choice of solvent can influence the product distribution and reaction rate.[15]
Potential of MMB: Similar to the Suzuki coupling, MMB's properties suggest it could be a suitable solvent for Buchwald-Hartwig aminations. Its polarity may aid in the solubility of the amine and the base, while its high boiling point is advantageous for reactions requiring heat.
Representative Protocol (Traditional Solvent):
Reaction: Coupling of p-bromotoluene with piperazine.
Materials:
-
p-Bromotoluene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add toluene, followed by p-bromotoluene and piperazine.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound presents a promising profile as a green and sustainable solvent for organic synthesis. Its favorable physical properties, including a high boiling point and miscibility with a range of substances, suggest its potential applicability in a variety of important synthetic transformations. However, the current body of scientific literature lacks specific, detailed studies on its use in key reactions such as Grignard, Suzuki-Miyaura, and Buchwald-Hartwig couplings.
The protocols provided herein for these reactions in traditional solvents are intended to serve as a starting point for researchers interested in exploring the use of MMB as a greener alternative. Further investigation is required to determine the optimal reaction conditions, catalyst systems, and substrate scope when MMB is employed as a solvent. Such studies will be crucial in fully elucidating the potential of this compound to contribute to more sustainable practices in chemical synthesis and drug development.
References
- 1. 3-甲氧基-3-甲基-1-丁醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 4. pinpools.com [pinpools.com]
- 5. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. carlroth.com [carlroth.com]
- 10. synerzine.com [synerzine.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: The Use of 3-Methoxy-3-methylbutan-1-ol in Esterification Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-3-methylbutan-1-ol (MMB) is a versatile bifunctional molecule, possessing both an ether and a primary alcohol group.[1][2] This unique structure imparts valuable properties such as good solvency for a wide range of compounds, low volatility, and miscibility with water.[1] A primary application of MMB in chemical synthesis is its use as a reactant in esterification reactions. The resulting esters often exhibit enhanced solvent properties and are valuable intermediates or final products in various industries, including the manufacturing of adhesives, industrial lubricants, and fragrances.[1][2][3][4] Esters derived from MMB are particularly noted for their unique organoleptic properties, often possessing strong fruity notes, making them desirable for the flavor and fragrance industry.[5]
This document provides detailed protocols and technical data for the use of this compound in esterification reactions.
Reaction Principles and Applications
The primary alcohol group in this compound readily undergoes esterification with carboxylic acids or their derivatives.[3] The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the reaction towards the product side and achieve high yields, water, a byproduct of the reaction, is typically removed, often by azeotropic distillation.[6]
Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used to form esters from MMB. These reactions are generally faster, irreversible, and often proceed under milder conditions, though they may require a base to neutralize the acidic byproduct (e.g., HCl).[3]
Figure 1: General scheme for Fischer-Speier esterification of MMB.
Quantitative Data Summary
While specific kinetic data for the esterification of MMB is not widely published, the following table summarizes typical reaction conditions and expected outcomes based on standard Fischer esterification protocols and related syntheses. Yields are highly dependent on the specific carboxylic acid used and the efficiency of water removal.
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Reactants | This compound, Carboxylic Acid | This compound, Acid Chloride |
| Catalyst / Reagent | Conc. H₂SO₄ or p-TsOH (catalytic) | Pyridine (B92270) or Et₃N (≥1 equivalent) |
| Solvent | Toluene (B28343) or Hexane (for azeotropic removal) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (typically 80-120 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours | 1 - 4 hours |
| Typical Molar Ratio | 1:1.2 (MMB : Carboxylic Acid) | 1:1.1 (MMB : Acid Chloride) |
| Workup | Neutralization (NaHCO₃ wash), Brine wash | Aqueous wash, Brine wash |
| Expected Yield | 60 - 90% | 85 - 98% |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of MMB with Acetic Acid
This protocol describes a standard acid-catalyzed esterification to produce 3-methoxy-3-methylbutyl acetate.
Materials:
-
This compound (MMB)
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 11.8 g, 0.1 mol), glacial acetic acid (e.g., 7.2 g, 0.12 mol), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.95 g, 0.005 mol) or 3-4 drops of concentrated H₂SO₄.
-
Reflux: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by fractional distillation to yield pure 3-methoxy-3-methylbutyl acetate.
-
Figure 2: Experimental workflow for Fischer esterification of MMB.
Protocol 2: Esterification of MMB with an Acid Chloride
This protocol describes the synthesis of an MMB ester using a more reactive acid chloride, for example, acetyl chloride.
Materials:
-
This compound (MMB)
-
Acetyl Chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 11.8 g, 0.1 mol) and pyridine (e.g., 8.7 g, 0.11 mol) in 100 mL of anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Add acetyl chloride (e.g., 8.6 g, 0.11 mol) dropwise from a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the DCM solvent under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography if necessary.
-
Troubleshooting and Optimization
Low yields in Fischer esterification are common due to the reaction's equilibrium nature.
Figure 3: Troubleshooting guide for low esterification yield.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 4. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 5. US9756872B2 - Substituted butanol derivatives and their use as fragrance and flavor materials - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
3-Methoxy-3-methylbutan-1-ol: A Green Solvent for Pharmaceutical and Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methoxy-3-methylbutan-1-ol (MMB) is emerging as a versatile and sustainable solvent with a favorable safety and environmental profile, making it an attractive alternative to traditional solvents in research and pharmaceutical applications.[1][2][3][4][5] This ether alcohol possesses a unique combination of properties, including high solvency, complete water miscibility, low volatility, and biodegradability, positioning it as a green solvent of choice.[1][2][6][7]
Properties of this compound (MMB)
MMB's physicochemical properties make it a suitable replacement for conventional solvents such as alcohols, glycol ethers, and D-limonene in various formulations.[1] Its amphiphilic nature, stemming from the presence of both a hydroxyl and an ether group, allows it to dissolve a wide range of polar and non-polar compounds.[6][8]
Table 1: Physicochemical Properties of MMB
| Property | Value | Reference |
| CAS Number | 56539-66-3 | [6] |
| Molecular Formula | C6H14O2 | [6] |
| Molecular Weight | 118.17 g/mol | [6] |
| Appearance | Clear, colorless liquid | [2][6] |
| Odor | Mild, inoffensive | [2][6][9] |
| Boiling Point | 173-175 °C | [6][10] |
| Melting Point | < -50 °C | [11][12] |
| Flash Point | 71 °C (160 °F) | [1][10][13] |
| Density | 0.926 g/mL at 20 °C | [6] |
| Water Solubility | Completely miscible | [6][7] |
| Vapor Pressure | 0.503 mmHg at 20 °C | [9] |
| log Kow | 0.18 | [11] |
Table 2: Safety and Environmental Profile of MMB
| Parameter | Value/Classification | Reference |
| Acute Oral LD50 (rat) | 4300-4500 mg/kg | [9][11] |
| Acute Dermal LD50 (rat) | >2000 mg/kg | [9][11][14] |
| Skin Irritation | Slight irritation on prolonged exposure | [9][11] |
| Eye Irritation | Causes serious eye irritation | [9][11][13][14] |
| Biodegradability | Readily biodegradable | [1][2] |
| Hazard Classification | Combustible liquid, Causes serious eye irritation | [13][15] |
Applications in Research and Drug Development
MMB's favorable properties lend themselves to a variety of applications within the pharmaceutical and research sectors:
-
Solubilizing Agent: Its excellent solvency power can be leveraged to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation.[8]
-
Green Reaction Medium: MMB can serve as a sustainable solvent for organic synthesis, replacing more hazardous traditional solvents.[4][8]
-
Intermediate in Chemical Synthesis: It can be used as a building block for the synthesis of novel molecules and specialty chemicals.[6][8]
-
Cleaning and Degreasing: MMB is an effective degreaser and can be used for cleaning laboratory equipment and surfaces.[1][5]
-
Formulation Excipient: Its low toxicity and mild odor make it suitable for use in various formulations, including topical preparations and personal care products.[4][6]
Experimental Protocols
The following are generalized protocols that can be adapted for specific research and development needs.
Protocol 3.1: Solubility Enhancement of a Poorly Soluble Compound
Objective: To determine the effectiveness of MMB in solubilizing a hydrophobic compound compared to a traditional solvent.
Materials:
-
This compound (MMB)
-
Ethanol (or other traditional solvent for comparison)
-
Poorly soluble active pharmaceutical ingredient (API) or test compound
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a series of saturated solutions. To separate vials, add a known volume (e.g., 1 mL) of MMB and the traditional solvent.
-
Add an excess amount of the poorly soluble compound to each vial.
-
Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of your measurement instrument.
-
Determine the concentration of the dissolved compound in each sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of the compound in each solvent (e.g., in mg/mL).
-
Compare the solubility values to assess the effectiveness of MMB.
Protocol 3.2: MMB as a Solvent in a Representative Organic Reaction (e.g., Esterification)
Objective: To utilize MMB as a green solvent for an esterification reaction and monitor its progress.
Materials:
-
This compound (MMB)
-
A carboxylic acid (e.g., acetic acid)
-
An alcohol (e.g., benzyl (B1604629) alcohol)
-
An acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirring
-
Thin-layer chromatography (TLC) plates and chamber
-
Appropriate work-up and purification supplies (e.g., separatory funnel, sodium bicarbonate solution, drying agent, silica (B1680970) gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and the alcohol in MMB.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of the reaction by TLC. Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate, eluting with an appropriate solvent system.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Begin the work-up procedure. This may involve neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), extracting the product with a suitable organic solvent, washing the organic layer, drying it, and concentrating it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the pure ester.
-
Characterize the product and calculate the reaction yield. Evaluate the performance of MMB as a reaction solvent based on yield, reaction time, and ease of work-up.
Visualizations
The following diagrams illustrate key aspects of MMB's synthesis and its comparative advantages.
Caption: Synthesis workflow for this compound (MMB).
Caption: Comparison of MMB to traditional solvents.
Caption: General experimental workflow for evaluating MMB.
References
- 1. journals.co.za [journals.co.za]
- 2. explore.azelis.com [explore.azelis.com]
- 3. alsiano.com [alsiano.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 6. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 7. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 8. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Supply 3-Methoxy-3-Methyl-1-Butanol Wholesale Factory - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. echemi.com [echemi.com]
- 13. synerzine.com [synerzine.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analytical Characterization of 3-Methoxy-3-methylbutan-1-ol
Introduction
3-Methoxy-3-methylbutan-1-ol (MMB), CAS number 56539-66-3, is a versatile ether-alcohol compound with a growing presence in various industries. It serves as a solvent for paints, inks, and fragrances, and as a synthetic intermediate.[1] Its low toxicity and biodegradable nature make it a greener alternative in many formulations.[2] Accurate and robust analytical methods are essential for quality control, reaction monitoring, and formulation development involving this compound.
This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas chromatography is a powerful analytical technique for separating and identifying volatile compounds.[2] Given its boiling point of approximately 173-175 °C, this compound is highly amenable to GC analysis.[2][3] When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification and structural elucidation of the analyte and any potential impurities. This method is ideal for assessing purity, identifying byproducts from synthesis reactions, and quantifying MMB in various matrices.[2][4]
Quantitative Data Summary
The following table summarizes key data points for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [5][6] |
| Molecular Weight | 118.17 g/mol | [5][7] |
| Kovats Retention Index | 1434 (on TC-Wax polar column) | [6] |
| Molecular Ion (M⁺) | m/z 118 | [5] |
| Characteristic Mass Fragments (m/z) | ||
| Base Peak | 73 | [5] |
| Other Key Fragments | 103, 85, 69, 43, 41 | [5] |
Experimental Protocol
This protocol provides a general starting point for GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
For qualitative analysis of a neat sample, dilute 10 µL of this compound in 990 µL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
For quantitative analysis, prepare a stock solution of known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by serial dilution of the stock solution.
-
If analyzing a reaction mixture, consider quenching the reaction and performing a liquid-liquid extraction into an organic solvent.[4]
-
Transfer the final sample to a 2 mL glass autosampler vial.
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like a Wax column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library spectrum. Key fragments to look for include m/z 73 (base peak) and the molecular ion at m/z 118.[5]
-
For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Visualization: GC-MS Experimental Workflow
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 3. 3-甲氧基-3-甲基-1-丁醇 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Methoxy-3-methylbutanol [webbook.nist.gov]
- 7. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the GC-MS Analysis of 3-Methoxy-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the analysis of 3-Methoxy-3-methylbutan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended for the accurate quantification and identification of this compound in various sample matrices.
Introduction
This compound (MMB) is a volatile organic compound with applications in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds. This application note details the sample preparation, GC-MS methodology, and data analysis for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | MMB, 3-Methyl-3-methoxybutanol |
| CAS Number | 56539-66-3 |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
Table 2: Chromatographic and Spectrometric Data
| Parameter | Value | Ionization Mode |
| Retention Index | 1434 (on a polar TC-Wax column) | N/A |
| Characteristic Mass Fragments (m/z) | ||
| 119 | Chemical Ionization | |
| 101 | Chemical Ionization | |
| 87 | Chemical Ionization | |
| 73 | Chemical Ionization | |
| 69 | Chemical Ionization |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix.
-
Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) for sample dilution and extraction. Avoid the use of water, as it is not suitable for direct injection into the GC system.
-
Sample Extraction (for liquid samples):
-
For aqueous samples, perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of the selected organic solvent in a clean glass vial.
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction of the analyte into the organic phase.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean autosampler vial.
-
-
Sample Dilution: If the concentration of this compound in the sample is expected to be high, dilute the organic extract with the same solvent to bring the concentration within the calibration range. A typical starting concentration for GC-MS analysis is in the low µg/mL range.
-
Internal Standard: For accurate quantification, add a suitable internal standard to all samples, calibration standards, and blanks. The choice of internal standard should be a compound with similar chemical properties to the analyte but with a different retention time.
-
Final Preparation: Transfer the final prepared sample into a 2 mL glass autosampler vial with a screw cap and septum for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.
Table 3: GC-MS Method Parameters
| GC Parameters | |
| Instrument | Agilent Gas Chromatograph (or equivalent) |
| Column | DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 8 °C/min, and hold for 5 minutes. |
| MS Parameters | |
| Instrument | Agilent Mass Selective Detector (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Application Notes and Protocols for the Spectral Interpretation of 3-Methoxy-3-methylbutan-1-ol using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of 3-methoxy-3-methylbutan-1-ol. It includes comprehensive data tables, detailed experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecule with its NMR signal assignments to facilitate structural elucidation and characterization.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. Its structural analysis by NMR spectroscopy is a critical step in its synthesis, quality control, and in various research and development applications. This application note serves as a practical guide for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted and experimentally observed chemical shifts for this compound. These values are essential for the assignment of signals in experimentally acquired spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the alcohol and ether functional groups.[1]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Protons |
| a | ~3.77 | Triplet | 2H | -CH₂-OH |
| b | ~3.22 | Singlet | 3H | -O-CH₃ |
| c | ~3.20 | Singlet | 1H | -OH |
| d | ~1.76 | Triplet | 2H | -C(CH₃)₂-CH₂- |
| e | ~1.23 | Singlet | 6H | -C(CH₃)₂ |
Note: The chemical shift of the hydroxyl proton (c) can be variable and may appear as a broad singlet. Its position is dependent on concentration, solvent, and temperature.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (δ) [ppm] | Carbon Type |
| 1 | ~72.0 | Quaternary Carbon (-C(CH₃)₂) |
| 2 | ~60.1 | Methylene (-CH₂OH) |
| 3 | ~49.3 | Methyl (-OCH₃) |
| 4 | ~42.3 | Methylene (-C-CH₂-C) |
| 5 | ~24.5 | Methyl (-C(CH₃)₂) |
Note: The chemical shifts for the ¹³C NMR are predicted values and may vary slightly from experimentally obtained data.
Experimental Protocols
Adherence to proper experimental procedures is crucial for obtaining high-quality NMR spectra. The following protocols provide a general framework for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this type of compound.
-
Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Number of Scans | 16 |
| Acquisition Time | 3-4 s |
| Relaxation Delay | 1-2 s |
| Spectral Width | 12-16 ppm |
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled ¹³C |
| Number of Scans | 1024 or more |
| Acquisition Time | 1-2 s |
| Relaxation Delay | 2-5 s |
| Spectral Width | 0-220 ppm |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of its ¹H and ¹³C NMR signals.
Figure 1. Structure of this compound with ¹H and ¹³C NMR assignments.
References
Application Notes and Protocols for Williamson Ether Synthesis Utilizing 3-Methoxy-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1] 3-Methoxy-3-methylbutan-1-ol is a versatile building block, and its use in the Williamson ether synthesis allows for the introduction of the sterically hindered and functionally rich 3-methoxy-3-methylbutyl moiety into a variety of molecules. This can be of particular interest in the development of new pharmaceutical compounds and specialty chemicals where this group can impart unique solubility, metabolic stability, and conformational properties.
These application notes provide a generalized protocol for the use of this compound as a nucleophilic reagent in the Williamson ether synthesis. Due to a lack of specific examples in the reviewed literature for this particular alcohol, the following protocol is based on the well-established principles of this reaction.
Core Concepts of the Williamson Ether Synthesis
The reaction is typically a two-step process initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on an appropriate electrophile, most commonly a primary alkyl halide.[2]
Step 1: Deprotonation The hydroxyl group of this compound is deprotonated using a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH), which offers the advantage of an irreversible reaction as hydrogen gas evolves, or other strong bases like potassium tert-butoxide.
Step 2: Nucleophilic Substitution The resulting 3-methoxy-3-methylbutoxide then acts as a potent nucleophile, attacking the primary alkyl halide in an S\textsubscript{N}2 fashion to yield the desired ether and a salt byproduct. The choice of the alkyl halide is critical; primary halides are preferred to minimize the competing E2 elimination reaction, which can become significant with secondary and is the major pathway for tertiary halides.[3]
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-(3-methoxy-3-methylbutoxy)butane
This protocol describes a representative procedure for the reaction of this compound with 1-bromobutane (B133212).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Mass/Volume | Moles (mmol) |
| This compound | 118.17 | 1.18 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 |
| 1-Bromobutane | 137.02 | 1.51 g (1.2 mL) | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Ammonium (B1175870) Chloride Solution | - | 20 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Deprotonation: Add this compound (1.18 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask. Begin stirring and purge the system with nitrogen. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise to the solution at room temperature. The reaction will evolve hydrogen gas, so ensure adequate ventilation. Stir the mixture for 30-60 minutes at room temperature, or until the gas evolution ceases, indicating the formation of the alkoxide.
-
Alkylation: Dissolve 1-bromobutane (1.51 g, 11.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the 1-bromobutane solution dropwise to the stirred alkoxide solution over 15-20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Add water (20 mL) and diethyl ether (30 mL) to the separatory funnel. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure 1-(3-methoxy-3-methylbutoxy)butane.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Williamson Ether Synthesis Mechanism.
Concluding Remarks
The Williamson ether synthesis is a robust and versatile method for the preparation of ethers. When applying this reaction to this compound, careful consideration of the base and the alkylating agent is crucial for achieving high yields and minimizing side reactions. The provided protocol is a general guideline and may require optimization for specific substrates and scales. The resulting ethers, incorporating the unique 3-methoxy-3-methylbutyl group, are promising candidates for further investigation in materials science and drug discovery.
References
Application of 3-Methoxy-3-methylbutan-1-ol in Fragrance Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutan-1-ol (MMB), a versatile ether alcohol, has emerged as a significant solvent and performance enhancer in the fragrance industry. Its unique combination of a mild, unobtrusive odor, excellent solvency for a wide range of fragrance materials, and favorable evaporation profile makes it a valuable tool for perfumers and formulation chemists.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of MMB in various fragrance formulations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 56539-66-3 | [2][4] |
| Molecular Formula | C6H14O2 | [2] |
| Molecular Weight | 118.17 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Mild, slightly fruity, citrusy, green | [4] |
| Boiling Point | 174°C / 345°F | [5] |
| Flash Point | 71°C / 160°F (Closed cup) | [5] |
| Solubility | Miscible with water and common organic solvents | [1][2] |
| Relative Odor Impact | 20 | [4] |
| Odor Life on Smelling Strip | 6 hours | [4] |
Applications in Fragrance Formulations
This compound offers several advantages in a variety of fragranced products.
Fine Fragrances
In fine fragrances, MMB serves as an excellent carrier, effectively dissolving and stabilizing aromatic compounds. Its low intrinsic odor ensures that the delicate nuances of the perfume are not altered. It can also act as a light fixative, helping to prolong the scent's longevity on the skin.[2]
Personal Care Products (Creams, Lotions, Soaps)
MMB's stability in various cosmetic bases makes it a suitable solvent for incorporating fragrances into creams, lotions, and soaps.[2][3] Its low toxicity and mildness are advantageous for skin-contact applications. In surfactant-based products like liquid soaps, it can also help reduce the amount of solubilizer required to incorporate the fragrance oil.[4]
Air Care Products (Air Fresheners, Reed Diffusers)
The unique evaporation profile of MMB makes it particularly well-suited for air care applications.[1][4] It evaporates at a moderate pace, allowing for a consistent and sustained release of the fragrance over time. This provides a balanced scent experience, avoiding an initial overwhelming burst that quickly fades. MMB's performance is also less sensitive to changes in humidity compared to some other commonly used solvents.[1]
Household Products (Detergents, Cleaners)
MMB is stable in the often harsh chemical environments of household cleaning products and detergents.[2][7] It helps to maintain the integrity of the fragrance during storage and use, ensuring a pleasant scent experience during and after cleaning.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound in fragrance formulations.
Protocol 1: Sensory Evaluation of Fragrance Longevity on a Blotter
Objective: To assess the effect of MMB on the longevity and evaporation profile of a fragrance.
Materials:
-
Fragrance oil
-
This compound
-
Ethanol (B145695) (perfumer's grade)
-
Unscented perfume blotters (smelling strips)
-
Pipettes or droppers
-
Beakers
-
Stopwatch
Procedure:
-
Sample Preparation:
-
Prepare a control solution of the fragrance oil in ethanol at a concentration of 20% (w/w).
-
Prepare a test solution with the same fragrance oil concentration (20% w/w), but with a portion of the ethanol replaced by MMB. A starting point could be a 1:4 ratio of MMB to ethanol in the solvent blend.
-
-
Application:
-
Using a clean pipette for each solution, apply 0.1 mL of the control and test solutions to separate, labeled perfume blotters.
-
-
Evaluation:
-
A panel of trained sensory assessors should evaluate the odor of the blotters at specific time intervals (e.g., immediately after application, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, and 24 hrs).
-
At each time point, panelists should rate the overall odor intensity on a scale (e.g., 1-9, where 1 = no odor and 9 = extremely strong).
-
Panelists should also provide descriptive comments on the fragrance character, noting any changes in the top, middle, and base notes.
-
-
Data Analysis:
-
Compare the average intensity ratings of the control and test samples over time.
-
Analyze the descriptive comments to determine if MMB alters the perceived fragrance profile during evaporation.
-
Protocol 2: Stability Testing of a Fragranced Emulsion (Lotion)
Objective: To evaluate the physical and chemical stability of a fragranced lotion containing MMB.
Materials:
-
Unfragranced lotion base
-
Fragrance oil
-
This compound
-
Control lotion (fragranced without MMB)
-
Test lotion (fragranced with MMB)
-
Glass jars with airtight lids
-
Oven capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 4°C ± 2°C
-
pH meter
-
Viscometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS) (optional, for chemical analysis)
Procedure:
-
Sample Preparation:
-
Prepare a control batch of lotion by incorporating the fragrance oil at a typical concentration (e.g., 0.5% w/w).
-
Prepare a test batch of lotion with the same fragrance oil concentration, where the fragrance oil is pre-dissolved in MMB before being added to the lotion base.
-
-
Accelerated Stability Testing:
-
Store samples of both the control and test lotions under the following conditions for a period of 12 weeks:
-
Elevated temperature: 40°C
-
Refrigerated temperature: 4°C
-
Room temperature (as a control)
-
Freeze-thaw cycles: Alternate between -10°C and 25°C every 24 hours for three cycles.[8]
-
-
-
Evaluation:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following parameters:
-
Physical Appearance: Color, clarity, and phase separation.
-
Odor: Any change in the fragrance profile or intensity.
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity of the lotion.
-
-
-
Chemical Analysis (Optional):
-
At the beginning and end of the study, analyze the concentration of key fragrance components in both the control and test lotions using GC-MS to quantify any degradation.
-
-
Data Analysis:
-
Compare the changes in the physical and chemical properties of the control and test lotions over time and under different storage conditions.
-
Visualizations
Olfactory Signal Transduction Pathway
The following diagram illustrates the simplified signaling pathway initiated when an odorant molecule binds to an olfactory receptor in the nose.
Caption: Simplified diagram of the olfactory signal transduction cascade.
Experimental Workflow for Sensory Evaluation
The following diagram outlines the workflow for the sensory evaluation of a fragrance containing this compound.
Caption: Workflow for the sensory evaluation of a fragrance formulation.
Conclusion
This compound is a highly effective and versatile solvent for use in a wide array of fragrance applications. Its low odor, excellent solvency, and unique evaporation characteristics provide formulators with a valuable tool to enhance the performance and stability of their scented products. The protocols outlined in this document offer a starting point for the systematic evaluation of MMB in various fragrance systems, enabling researchers and scientists to optimize their formulations and unlock new creative possibilities.
References
- 1. turkchem.net [turkchem.net]
- 2. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 3. 3-methoxy-3-methyl-1-butanol (56539-66-3) | Supplier & Exporter [chemicalbull.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. synerzine.com [synerzine.com]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. iltusa.com [iltusa.com]
Application Notes and Protocols for 3-Methoxy-3-methylbutan-1-ol in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Methoxy-3-methylbutan-1-ol (MMB) in various coating formulations. MMB is a versatile and environmentally friendly solvent that can enhance the performance and application properties of coatings.[1]
Introduction to this compound (MMB)
This compound is a slow-evaporating ether alcohol with a low odor, which is completely miscible with water and many organic solvents.[2][3][4] Its unique properties make it an excellent choice as a solvent and coalescing agent in a variety of coating systems, including water-based and solvent-based formulations.[1] MMB is recognized for its low toxicity and biodegradability, offering a safer alternative to more hazardous solvents.[1]
Key attributes of MMB in coating formulations include:
-
Improved Flow and Leveling: The slow evaporation rate of MMB allows for a longer wet edge time, which results in smoother and more uniform coatings.
-
Enhanced Adhesion: MMB can improve the adhesion of coatings to various substrates.
-
Reduced Viscosity: In certain formulations, such as alkyd paints, small additions of MMB can significantly reduce viscosity, improving brushability.[3]
-
Coalescing Agent: In latex paints, MMB acts as an effective coalescing agent, aiding in film formation.[1]
-
Stability: MMB exhibits good stability in both acidic and alkaline conditions.
Physical and Chemical Properties of MMB
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| CAS Number | 56539-66-3 |
| Appearance | Clear, colorless liquid |
| Odor | Mild |
| Boiling Point | 174 °C |
| Flash Point | 68 °C (Tag Closed Cup) |
| Density | 0.927 g/cm³ at 20 °C |
| Viscosity | 7.35 mPa·s at 20 °C |
| Surface Tension | 29.9 mN/m at 20 °C |
| Water Solubility | Completely miscible |
| Vapor Pressure | 0.07 kPa at 20 °C |
| Evaporation Rate (n-BuAc=100) | 7 |
(Source: ResearchGate Technical Document)
Application in Water-Based Coatings
In water-based coatings, MMB primarily functions as a coalescing agent, aiding in the formation of a continuous film as the water evaporates. It can also be used to improve the freeze-thaw stability of latex paints.
Experimental Protocol: Evaluating MMB as a Coalescent in a Water-Based Acrylic Formulation
This protocol outlines a method for evaluating the performance of MMB as a coalescing agent in a model water-based acrylic coating formulation.
3.1.1. Materials and Equipment
-
Acrylic emulsion
-
Pigment dispersion (e.g., Titanium Dioxide)
-
Thickener
-
Defoamer
-
Biocide
-
Deionized water
-
This compound (MMB)
-
Control coalescent (e.g., a glycol ether)
-
Laboratory mixer with a high-speed dispersion blade
-
Viscometer (e.g., Brookfield or Krebs Stormer)
-
Drawdown bar for film application
-
Glass or steel test panels
-
Drying time recorder
-
Glossmeter
-
Adhesion tester (e.g., cross-hatch cutter)
3.1.2. Formulation Procedure
A baseline water-based acrylic paint formulation should be prepared as follows:
| Ingredient | Weight (%) |
| Deionized Water | 20.0 |
| Dispersant | 0.5 |
| Defoamer | 0.2 |
| Titanium Dioxide | 25.0 |
| Acrylic Emulsion (50% solids) | 45.0 |
| Thickener | 1.0 |
| Biocide | 0.1 |
| Coalescent | 3.0 |
| Total | 100.0 |
-
Pigment Dispersion (Grind Phase):
-
In a suitable mixing vessel, combine the deionized water, dispersant, and defoamer.
-
While mixing at low speed, slowly add the titanium dioxide pigment.
-
Once the pigment is incorporated, increase the mixing speed to high and disperse for 20-30 minutes, or until the desired fineness of grind is achieved.
-
-
Letdown Phase:
-
Reduce the mixing speed to low and add the acrylic emulsion.
-
Add the thickener, biocide, and any other additives.
-
For the test formulation, add 3.0% by weight of MMB. For the control formulation, add 3.0% by weight of the control coalescent.
-
Continue mixing at low speed for an additional 15-20 minutes to ensure homogeneity.
-
Adjust the pH of the final formulation if necessary, typically to a range of 8.0-9.0.
-
3.1.3. Performance Testing
The following tests should be performed on both the MMB-containing formulation and the control formulation.
-
Viscosity: Measure the Krebs Units (KU) or Brookfield viscosity of the wet paint.
-
Drying Time: Apply a wet film of a specified thickness (e.g., 75 µm) to a test panel. Use a drying time recorder to determine the set-to-touch, tack-free, and dry-hard times according to ASTM D5895.
-
Gloss: After the film has fully cured (typically 7 days), measure the 60° and 20° gloss using a glossmeter.
-
Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.
-
Minimum Film Formation Temperature (MFFT): If available, use an MFFT bar to determine the minimum temperature at which the latex will form a continuous film.
Application in Solvent-Based Coatings
In solvent-based systems, such as alkyd and nitrocellulose lacquers, MMB acts as a slow-evaporating tail solvent. Its presence can improve flow and leveling, increase blush resistance, and enhance the overall appearance of the coating.
Experimental Protocol: Evaluating MMB in a High-Solids Alkyd Enamel
This protocol describes a method for assessing the impact of MMB on the properties of a high-solids alkyd enamel.
4.1.1. Materials and Equipment
-
High-solids alkyd resin
-
Pigment (e.g., Titanium Dioxide)
-
Driers (e.g., cobalt, zirconium, calcium octoates)
-
Anti-skinning agent
-
Primary solvent (e.g., mineral spirits, xylene)
-
This compound (MMB)
-
Laboratory mixer
-
Viscometer
-
Applicator for film casting
-
Test panels
-
Hardness tester (e.g., pencil hardness or Sward rocker)
4.1.2. Formulation Procedure
Prepare a control formulation and a test formulation with the following components:
| Ingredient | Control (Weight %) | Test with MMB (Weight %) |
| High-Solids Alkyd Resin | 60.0 | 60.0 |
| Titanium Dioxide | 30.0 | 30.0 |
| Driers | 1.0 | 1.0 |
| Anti-skinning Agent | 0.5 | 0.5 |
| Mineral Spirits | 8.5 | 3.5 |
| MMB | 0.0 | 5.0 |
| Total | 100.0 | 100.0 |
-
Dispersion:
-
In a mixing vessel, combine the high-solids alkyd resin and the primary solvent(s).
-
Slowly add the pigment while mixing.
-
Disperse at high speed until a Hegman gauge reading indicates the desired fineness of grind.
-
-
Letdown:
-
Reduce the mixing speed and add the driers and anti-skinning agent.
-
Mix until uniform.
-
4.1.3. Performance Evaluation
-
Viscosity: Measure the viscosity of the wet paint.
-
Drying Time: Determine the drying time as described in section 3.1.3.
-
Hardness Development: Measure the pencil hardness of the cured film at regular intervals (e.g., 24 hours, 48 hours, 7 days) according to ASTM D3363.
-
Sag Resistance: Apply the coating to a vertical surface at varying film thicknesses to assess its resistance to sagging.
-
Gloss: Measure the gloss of the cured film.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for incorporating and evaluating MMB in a coating formulation.
Caption: General workflow for evaluating MMB in coating formulations.
Safety and Handling
While this compound has a favorable safety profile compared to many other solvents, standard laboratory safety precautions should always be observed.
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-3-methylbutan-1-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification methods for this compound are fractional distillation and flash column chromatography. Distillation is suitable for large-scale purification and for removing impurities with significantly different boiling points.[1][2] Flash chromatography is ideal for removing impurities with similar boiling points or non-volatile contaminants.
Q2: What are the critical physical properties to consider during the purification of this compound?
A2: Understanding the physical properties of this compound is essential for selecting and optimizing a purification strategy. Key properties are summarized in the table below. The high boiling point suggests that vacuum distillation may be advantageous to prevent potential degradation at high temperatures. Its miscibility with water is a crucial factor for choosing appropriate solvents in chromatography or extraction steps.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [5][6] |
| Molecular Weight | 118.17 g/mol | [6] |
| Boiling Point | 173-175 °C (at 760 mmHg) | [3][5] |
| Melting Point | -50 °C | [3][5][6] |
| Density | 0.926 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.428 | [3] |
| Water Solubility | Miscible | [3][4] |
| Flash Point | 71 °C (160 °F) | [5][7] |
Q3: What are the potential impurities in a crude sample of this compound?
A3: Impurities can originate from the synthesis process. Common starting materials include 3-methyl-3-buten-1-ol (B123568) and methanol (B129727).[1][2] Therefore, unreacted starting materials and by-products from side reactions, such as isoprene, may be present.[1] Water is also a common impurity found in commercial grades.[8]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is highly effective for determining the percentage of the main component and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities. The refractive index is a quick physical measurement that can indicate purity if compared to a known standard.[3]
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation
Q: My final product after distillation is still impure. What went wrong?
A: Several factors could lead to impure distillate:
-
Inefficient Fractionating Column: Ensure your column is packed correctly and provides sufficient surface area (e.g., Raschig rings, Vigreux indentations) for efficient separation of liquids with close boiling points.[9]
-
Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Aim for a slow, steady collection rate.[9]
-
Temperature Fluctuations: Maintain a stable temperature at the collection head that corresponds to the boiling point of this compound.[10] Fluctuations can cause co-distillation of impurities.
-
System Leaks: Ensure all joints are properly sealed. Leaks in the apparatus will prevent the attainment of the correct boiling temperature.
Q: The distillation is proceeding very slowly or not at all. How can I fix this?
A: This issue is typically related to heating or pressure:
-
Inadequate Heating: The heating mantle may not be providing enough energy to bring the liquid to a boil and sustain it. Increase the heat setting gradually. Ensure good thermal contact between the flask and the mantle.
-
Excessive Heat Loss: Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss to the surroundings.
-
(For Vacuum Distillation) Pressure Too Low: If the vacuum is too strong, the boiling point may be depressed to a temperature below that which the heating source can effectively control, or it may be below the temperature of the condenser coolant. Adjust the vacuum level to achieve a steady boil at a manageable temperature.
Flash Column Chromatography
Q: My compound is eluting with the solvent front on the silica (B1680970) gel column. How can I increase its retention?
A: This indicates that your eluent is too polar. This compound is a polar compound. To increase retention, you need to decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[11]
Q: My compound will not elute from the column. What should I do?
A: This suggests the eluent is not polar enough to displace the compound from the silica gel. You need to increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[11]
Q: I am observing poor separation between my compound and an impurity. How can I improve resolution?
A: To improve separation:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides a good separation (ΔRf > 0.1) and an Rf value for your target compound between 0.15 and 0.40.[12]
-
Use a Finer Stationary Phase: A smaller particle size of silica gel will provide a larger surface area and can lead to better separation, though it may require higher pressure.
-
Adjust Flow Rate: A slower flow rate generally allows for better equilibration and can improve resolution.[12]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve separation.[13]
Table 2: Suggested Starting Solvent Systems for Flash Chromatography of Polar Compounds
| Compound Polarity | Suggested Starting Solvent System | TLC Rf Target |
| Polar | 10-50% Ethyl Acetate in Hexane | 0.15 - 0.40 |
| Very Polar | 100% Ethyl Acetate | 0.15 - 0.40 |
| Extremely Polar | 1-5% Methanol in Dichloromethane | 0.15 - 0.40 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the purification of this compound from volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are securely clamped. The thermometer bulb should be positioned just below the side arm leading to the condenser.[14]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently with the heating mantle. If desired, insulate the column and distillation head to ensure a proper temperature gradient.[9]
-
Equilibration: As the mixture boils, you will observe a condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the ring remains in the column without reaching the condenser for a few minutes. This ensures the vapor is enriched in the more volatile component.[15]
-
Collecting Fractions: Increase the heat slightly to allow the vapor to enter the condenser. Collect the initial distillate (forerun) in a separate flask until the temperature at the distillation head stabilizes at the boiling point of the desired compound (approx. 173-175 °C).
-
Main Fraction: Once the temperature is stable, switch to a clean receiving flask to collect the pure this compound. Monitor the temperature throughout the distillation. A stable boiling point indicates a pure substance.
-
Completion: Stop the distillation when the temperature either begins to drop (indicating most of the compound has distilled) or rise sharply (indicating a higher-boiling impurity is starting to distill), or when only a small amount of residue remains in the flask.
-
Analysis: Analyze the collected fraction for purity using GC or refractive index measurements.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities that are difficult to separate by distillation.
Materials:
-
Crude this compound
-
Silica gel (flash grade)
-
Glass chromatography column
-
Eluent solvents (e.g., ethyl acetate, hexane)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp or staining solution
-
Air or nitrogen source for pressurization
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[12]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13]
-
Elution: Carefully add the eluent to the top of the column and begin elution. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Monitoring: Monitor the separation by collecting small spots from the fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
-
Analysis: Confirm the purity of the final product using GC, NMR, or other appropriate analytical methods.
Process Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step workflow for fractional distillation.
References
- 1. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 3. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 4. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 5. 3-Methoxy-3-methyl-1-butanol [chembk.com]
- 6. pinpools.com [pinpools.com]
- 7. synerzine.com [synerzine.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. odinity.com [odinity.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Chromatography [chem.rochester.edu]
- 12. sorbtech.com [sorbtech.com]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Drying of 3-Methoxy-3-methylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from 3-Methoxy-3-methylbutan-1-ol (MMB).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound?
A1: this compound is a water-miscible alcohol. The presence of water, even in trace amounts, can interfere with moisture-sensitive reactions, such as those involving organometallics or certain catalysts. For applications requiring anhydrous conditions, reducing the water content to parts-per-million (ppm) levels is often necessary to ensure reaction efficiency and prevent the formation of unwanted byproducts.
Q2: What are the primary methods for drying this compound?
A2: The most common and effective methods for drying water-miscible alcohols like MMB include:
-
Use of Drying Agents: Solid desiccants like molecular sieves, calcium oxide, or activated alumina (B75360) can be used to physically adsorb water.
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer) to form a low-boiling azeotrope with water, which can then be removed by distillation.
Q3: How can I accurately measure the water content in my this compound?
A3: The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer titration.[1][2] This method is highly selective for water and can provide accurate measurements down to the ppm level.[3] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water concentrations (<0.1%).[4]
Q4: Are there any safety concerns when drying this compound?
A4: Standard laboratory safety precautions should always be followed. When using reactive drying agents, be aware of potential incompatibilities. For instance, while not highly reactive, MMB is an alcohol and an ether, so strong oxidizing agents should be avoided. When performing distillations, ensure proper ventilation and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Issue 1: Inefficient Drying with Molecular Sieves
| Symptom | Possible Cause | Troubleshooting Action |
| High residual water content after treatment. | Insufficient amount of molecular sieves. | For lower alcohols like methanol (B129727) and ethanol (B145695), a loading of 10-20% m/v is recommended.[5] Start with a similar ratio for MMB. |
| Insufficient contact time. | Allow the MMB to stand over the molecular sieves for at least 48-72 hours.[5] Agitation can improve efficiency. | |
| Molecular sieves are not properly activated. | Activate the molecular sieves by heating them in a furnace at 200-300°C for several hours under a vacuum or with a purge of inert gas to remove adsorbed water.[6][7] | |
| Incorrect pore size of molecular sieves. | Use 3Å molecular sieves. The 3Å pores are small enough to trap water molecules but allow the larger MMB molecules to pass.[8] |
Issue 2: Problems with Azeotropic Distillation
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete water removal. | Incorrect choice of entrainer. | An effective entrainer should form a low-boiling, heterogeneous azeotrope with water. Toluene or cyclohexane (B81311) are common choices for dehydrating ethanol.[9] |
| Insufficient amount of entrainer. | Ensure enough entrainer is added to form an azeotrope with all the water present in the MMB. | |
| Inefficient fractional distillation setup. | Use a fractionating column with sufficient theoretical plates to effectively separate the azeotrope from the anhydrous MMB. |
Issue 3: Inaccurate Karl Fischer Titration Results
| Symptom | Possible Cause | Troubleshooting Action |
| Fluctuating or non-reproducible results. | Incomplete dissolution of the sample in the KF reagent. | Ensure the MMB sample is fully miscible with the Karl Fischer solvent.[10] |
| Side reactions with the KF reagent. | While alcohols are generally compatible, ensure no other reactive impurities are present in your MMB. | |
| High drift in the titration cell. | The titration cell may not be adequately sealed from atmospheric moisture. Check all seals and septa, and ensure the drying tubes are filled with fresh desiccant.[4][11] | |
| Incorrect sample handling. | Use a dry syringe to inject the sample into the titration cell and determine the sample weight accurately by difference.[11] |
Data Presentation
The following table summarizes the typical final water content in ethanol achieved with various drying agents. While specific data for this compound is not available, these values for a similar water-miscible alcohol provide a useful benchmark.
| Drying Agent | Conditions | Final Water Content (ppm) in Ethanol/Methanol | Reference |
| 3Å Molecular Sieves (20% m/v) | 5 days contact time | ~10 (Methanol) | [5] |
| 3Å Molecular Sieves | Pressure Swing Adsorption | < 100 (Ethanol) | [12] |
| Calcium Oxide (CaO) | Reflux followed by distillation | ~99.5% purity (5000 ppm water) | [13] |
| Magnesium Sulfate (anhydrous) | Shaking and distillation | Can achieve >99% purity | [14] |
| Activated Alumina | Column percolation | Can achieve < 10 ppm | [6][15] |
Experimental Protocols
Protocol 1: Drying with 3Å Molecular Sieves
Objective: To reduce the water content of this compound using activated 3Å molecular sieves.
Materials:
-
This compound (to be dried)
-
3Å molecular sieves
-
Oven or furnace
-
Dry, sealable flask with a septum or stopcock
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 200-300°C for at least 3 hours under vacuum or with a slow stream of dry nitrogen.[6][7]
-
Cooling: Allow the activated sieves to cool to room temperature in a desiccator or under a stream of inert gas.
-
Drying Process: Add the activated molecular sieves (10-20% of the volume of the MMB) to a dry flask.
-
Transfer the this compound to the flask containing the molecular sieves under an inert atmosphere.
-
Seal the flask and allow it to stand for at least 48 hours, with occasional swirling. For lower alcohols, up to 5 days may be necessary for optimal drying.[5]
-
Decanting: Carefully decant or cannulate the dry MMB into a clean, dry storage flask under an inert atmosphere.
-
Verification: Determine the final water content using Karl Fischer titration.
Protocol 2: Water Content Determination by Karl Fischer Titration
Objective: To quantify the water content of a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (titrant and solvent)
-
Dry syringe and needle
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with the appropriate solvent and pre-titrated to a dry, stable endpoint.[11]
-
Sample Preparation: No special preparation is needed for liquid MMB.
-
Sample Introduction: Using a dry syringe, draw up a known weight of the MMB sample.
-
Inject the sample into the conditioned titration cell.
-
Reweigh the syringe to determine the exact amount of sample added.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage.
Mandatory Visualization
Caption: Workflow for drying this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. FAQs – Karl Fischer Titration | Metrohm [metrohm.com]
- 5. rubingroup.org [rubingroup.org]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. gwsionline.com [gwsionline.com]
- 8. echemi.com [echemi.com]
- 9. homework.study.com [homework.study.com]
- 10. mt.com [mt.com]
- 11. natsep.co.za [natsep.co.za]
- 12. Molecular Sieve Dehydration » Vogelbusch Biocommodities [vogelbusch-biocommodities.com]
- 13. xylemtech.com [xylemtech.com]
- 14. Sciencemadness Discussion Board - Drying 90% Ethanol with Magnesium Sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. desikimya.com [desikimya.com]
common impurities in 3-Methoxy-3-methylbutan-1-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol. The information provided addresses common impurities and their removal to ensure the quality and integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise due to impurities in this compound.
Issue 1: Inconsistent Reaction Kinetics or Yields
Possible Cause: The presence of unreacted starting materials or byproducts from the synthesis of this compound can interfere with subsequent reactions. Common synthesis routes, such as the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol, may result in residual amounts of these reagents.[1] Another potential byproduct is isoprene.
Solution:
-
Purity Verification: Verify the purity of your this compound batch using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If significant impurities are detected, purify the solvent using fractional distillation.
Issue 2: Side Reactions or Product Degradation
Possible Cause: The formation of peroxides in ether-containing compounds like this compound can initiate unwanted side reactions or cause degradation of your target molecules. Peroxides can form over time, especially when the solvent is exposed to air and light.
Solution:
-
Peroxide Testing: Before use, especially with older solvent stock, test for the presence of peroxides.
-
Peroxide Removal: If peroxides are detected, they must be removed prior to use.
Issue 3: Poor Solubility or Phase Separation in Aqueous Solutions
Possible Cause: While this compound is miscible with water, the presence of non-polar impurities can affect its solubility characteristics. Water content in the solvent can also be an impurity.[2][3]
Solution:
-
Water Content Analysis: Determine the water content using Karl Fischer titration.
-
Purification: Fractional distillation can effectively remove both water and non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities typically include:
-
Unreacted Starting Materials: Such as 3-methyl-3-buten-1-ol and methanol.
-
Synthesis Byproducts: For example, isoprene.
-
Water: Can be present in trace amounts.[2]
-
Peroxides: Formed during storage upon exposure to air and light.
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound are generally available in high purity, typically ≥98% or ≥99%.[2][4][5]
Q3: How can I test for the presence of peroxides in this compound?
A3: A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. Commercial peroxide test strips are also available for a semi-quantitative assessment.
Q4: Is it necessary to remove inhibitors before using this compound?
A4: While some ethers are supplied with inhibitors like BHT (butylated hydroxytoluene) to prevent peroxide formation, it is less common for this compound. If an inhibitor is present and interferes with your application, it can be removed by distillation or by passing the solvent through a column of activated alumina.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize the formation of impurities, store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]
Data Presentation
The following tables summarize the typical purity of commercial this compound and the expected purity after applying the described purification methods.
Table 1: Typical Impurity Profile of Commercial this compound (>98% Grade)
| Impurity | Typical Concentration |
| 3-methyl-3-buten-1-ol | < 1.0% |
| Methanol | < 0.5% |
| Water | < 0.2%[3] |
| Peroxides | Variable (increases with storage time) |
| Other organic volatiles | < 0.3% |
Table 2: Expected Purity of this compound After Purification
| Purification Method | Target Impurities | Expected Purity |
| Fractional Distillation | Starting materials, byproducts, water | > 99.5% |
| Peroxide Removal | Peroxides | Peroxide-free |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of this compound purity.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol).
-
Inject the sample and the standard solution into the GC.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.
-
Protocol 2: Fractional Distillation
This protocol describes the purification of this compound to remove volatile impurities and water.
-
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Collect the forerun, which will contain low-boiling impurities, at a temperature below the boiling point of the main product.
-
As the temperature stabilizes at the boiling point of this compound (approximately 174 °C), change the receiving flask to collect the purified product.
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fraction using GC.
-
Protocol 3: Peroxide Testing and Removal
This protocol details the procedure for detecting and removing peroxides.
-
Part A: Peroxide Test (Qualitative)
-
To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Shake the mixture. A yellow to brown color indicates the presence of peroxides.
-
-
Part B: Peroxide Removal
-
Method 1: Ferrous Sulfate (B86663) Wash
-
Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄).
-
In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with water to remove any residual iron salts.
-
Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate) and filter.
-
-
Method 2: Activated Alumina Column
-
Pack a chromatography column with activated alumina.
-
Pass the peroxide-containing this compound through the column.
-
Collect the eluate, which will be peroxide-free.
-
-
Visualizations
The following diagrams illustrate the workflows for the purification and analysis of this compound.
Caption: General purification workflow for this compound.
Caption: Analytical workflow for purity assessment.
References
- 1. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 4. 3-甲氧基-3-甲基-1-丁醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-メトキシ-3-メチル-1-ブタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
optimizing reaction conditions for 3-Methoxy-3-methylbutan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-3-methylbutan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress using techniques like GC analysis. - Optimize the reaction temperature. For the acid-catalyzed etherification of 3-methyl-3-buten-1-ol (B123568), temperatures can range from 50-200°C.[1][2] |
| Catalyst deactivation: The acid catalyst may have lost its activity. | - Regenerate or replace the catalyst. For heterogeneous catalysts, follow the manufacturer's regeneration protocol. | |
| Side reactions: Formation of by-products such as isoprene (B109036) can reduce the yield of the desired product.[2] | - Carefully control the reaction temperature to minimize side reactions.[1] - Select a catalyst with higher selectivity. Zeolites like β-type and Y-type have been shown to provide high selectivity.[3] | |
| Equilibrium limitations: The reaction may be reversible. | - Use an excess of one reactant, typically methanol (B129727), to shift the equilibrium towards the product. | |
| Impurity Formation | Presence of water: Water can interfere with acid catalysts and lead to undesired side reactions. | - Ensure all reactants and solvents are anhydrous. |
| By-product formation: As mentioned above, side reactions can lead to impurities. | - Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the desired product.[2] - Purify the product using fractional distillation.[1] | |
| Starting material impurities: Impurities in the starting materials will carry through to the product. | - Use high-purity starting materials. | |
| Reaction Not Initiating | Inactive catalyst: The catalyst may not be active. | - Ensure the catalyst is properly activated before use. |
| Insufficient temperature: The reaction may require a higher temperature to initiate. | - Gradually increase the reaction temperature while monitoring for any changes. | |
| Difficulty in Product Purification | Close boiling points of product and impurities: Makes separation by distillation challenging. | - Employ fractional distillation with a high-efficiency column. - Consider other purification techniques like column chromatography. |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
Several synthetic routes have been established, including:
-
Acid-catalyzed etherification of 3-methyl-3-buten-1-ol with methanol: This is a widely used method that involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst.[1][2]
-
Reduction of 3-methoxy-3-methylbutanal (B1352739): This method utilizes a reducing agent like sodium borohydride (B1222165) to reduce the aldehyde to the corresponding alcohol.[1]
-
Reaction of isobutylene (B52900) with methanol: This is a common industrial synthesis method.[4]
-
From 4,4-dimethyl-1,3-dioxane (B1195079) and methanol: This reaction is catalyzed by a porous sulfonic acid type strongly acidic ion exchange resin.[5]
2. How do I choose the right catalyst for the acid-catalyzed etherification of 3-methyl-3-buten-1-ol?
The choice of catalyst is crucial for optimizing the reaction. Heterogeneous acid catalysts are often preferred as they are easily separated from the reaction mixture and can be reused.[2] Suitable catalysts include:
-
Zeolites (e.g., H-β, H-USY): These have shown high activity and selectivity.[2][3]
-
Sulfonic acid ion-exchange resins. [5]
-
Composite metal oxides (e.g., ZrO₂-MoO₃, TiO₂-Fe₂O₃, SiO₂-WO₃). [2]
3. What is the optimal temperature range for the synthesis?
The optimal temperature depends on the specific synthetic route and catalyst used.
-
For the acid-catalyzed etherification of 3-methyl-3-buten-1-ol , the temperature typically ranges from 50 to 200°C.[1][2]
-
For the reduction of 3-methoxy-3-methylbutanal with sodium borohydride , the temperature is generally controlled between 0 and 25°C to manage the exothermic reaction and minimize side products.[1]
4. What is the reaction mechanism for the acid-catalyzed etherification of 3-methyl-3-buten-1-ol?
The reaction proceeds through a carbocation intermediate mechanism:
-
Protonation of the alkene: The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol, forming a stable tertiary carbocation.[1]
-
Nucleophilic attack by methanol: A methanol molecule acts as a nucleophile and attacks the carbocation.[1]
-
Deprotonation: The resulting oxonium ion is deprotonated to yield this compound and regenerate the acid catalyst.[1]
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol
This protocol is a general guideline based on literature data.[2] Optimization may be required for specific catalysts and equipment.
Materials:
-
3-methyl-3-buten-1-ol (97 wt.%)
-
Methanol
-
Heterogeneous acid catalyst (e.g., H-β zeolite, 2 wt.% of total reactant mass)
-
Sealed batch reactor with stirring mechanism
-
Distillation apparatus
Procedure:
-
To a sealed batch reactor, add 3-methyl-3-buten-1-ol (e.g., 86g) and methanol (e.g., 96g).
-
Add the heterogeneous acid catalyst (e.g., 2.36g of H-β zeolite).
-
Seal the reactor and begin vigorous stirring.
-
Heat the reactor to the desired temperature (e.g., 150°C) and maintain the corresponding pressure (e.g., 2.7 MPa).
-
Allow the reaction to proceed for the desired time (e.g., 4 hours). The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Purify the crude product by fractional distillation to obtain this compound.
Table of Reaction Conditions from Literature[2]
| Catalyst | Catalyst Conc. (wt.%) | Molar Ratio (Alcohol:Methanol) | Temperature (°C) | Pressure (MPa) | Time (h) |
| ZrO₂-MoO₃ | 5 | ~1:10 | 50 | 0.1 | 12 |
| H-USY | 3.5 | ~1:8 | 135 | 2.2 | 12 |
| H-β (Si/Al=20) | 2 | ~1:3 | 150 | 2.7 | 4 |
| SiO₂-WO₃ | 1 | ~1:4.5 | 140 | 3.4 | 5 |
| TiO₂-Fe₂O₃ | 0.5 | ~1:37 | 200 | 5.0 | 1 |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/SiO₂ | 2.12 | ~1:5.5 | 100 | 0.4 | 12 |
Visualizations
Caption: Mechanism of acid-catalyzed synthesis.
Caption: General experimental workflow.
References
- 1. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 3. WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 3-Methyl-3-methoxybutanol synthesis - chemicalbook [chemicalbook.com]
minimizing byproduct formation in 3-Methoxy-3-methylbutan-1-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 3-Methoxy-3-methylbutan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common acid-catalyzed addition of methanol (B129727) to 3-methyl-3-buten-1-ol (B123568).
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
-
Question: My reaction shows a low conversion of 3-methyl-3-buten-1-ol, and a significant amount of starting material remains. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in the acid-catalyzed synthesis of this compound is often related to suboptimal reaction conditions. Here are the key factors to investigate:
-
Insufficient Catalyst Activity or Amount: The acid catalyst is crucial for protonating the double bond of 3-methyl-3-buten-1-ol, which initiates the reaction.[1] Ensure the catalyst is active and used in an appropriate amount (typically 0.1-5% of the total reaction mass).[2]
-
Inadequate Reaction Temperature or Time: The reaction temperature should generally be maintained between 50-200°C, and the reaction time can range from 1 to 12 hours.[2] Lower temperatures will require longer reaction times to achieve high conversion.
-
Unfavorable Molar Ratio of Reactants: The molar ratio of 3-methyl-3-buten-1-ol to methanol can influence the reaction equilibrium. Ratios between 0.01 and 1 are typically employed.[2] An excess of methanol can help drive the reaction towards the product.
Troubleshooting Workflow:
-
Issue 2: Significant Formation of Isoprene (B109036) Byproduct
-
Question: I am observing a notable amount of isoprene in my reaction mixture, detected by GC-MS. How can I minimize its formation?
-
Answer: Isoprene is a potential byproduct in the acid-catalyzed reaction of 3-methyl-3-buten-1-ol, arising from the elimination of water from the starting material or the intermediate carbocation. While patents suggest its yield is generally low, its formation is indicative of certain reaction conditions. [2]
-
High Reaction Temperature: Elevated temperatures can favor elimination reactions over addition. Operating at the lower end of the recommended temperature range (e.g., 50-120°C) can help minimize isoprene formation.
-
Strongly Acidic Catalyst: Highly acidic catalysts can promote dehydration. Using a milder or heterogeneous acid catalyst may improve selectivity.
-
Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can lead to increased byproduct formation. Monitor the reaction progress and stop it once a satisfactory conversion is reached.
Logical Relationship for Minimizing Isoprene:
Factors influencing and mitigating isoprene formation. -
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic pathways include:
-
Acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol: This is a common and efficient method. [1] 2. Reduction of 3-methoxy-3-methylbutanal: This involves the use of a reducing agent like sodium borohydride. [1] 3. Alkylation of isobutylene (B52900) with methanol: This is another industrial method for production.
-
-
Q2: Besides isoprene, are there other potential byproducts I should be aware of?
A2: While isoprene is the most commonly cited byproduct in the acid-catalyzed reaction of 3-methyl-3-buten-1-ol, other side reactions are theoretically possible, such as the formation of dimeric ethers or other isomers depending on the specific catalyst and conditions. In other synthetic routes, such as those involving Grignard reagents (if used), byproducts like tertiary alcohols from double addition could be a concern.
-
Q3: How can I effectively purify this compound?
A3: The most common and effective method for purifying this compound is fractional distillation. [2]Given its boiling point of approximately 173-175°C, it can be separated from lower-boiling starting materials and byproducts like isoprene. Column chromatography can also be employed for smaller-scale purifications.
-
Q4: Can I use a Williamson ether synthesis approach to synthesize this compound?
A4: A Williamson ether synthesis would be challenging for this molecule. One disconnection would require the reaction of a tertiary alkyl halide with a diol, which would strongly favor elimination over substitution. The alternative, reacting a protected diol with a methylating agent, is more plausible but adds extra protection/deprotection steps.
-
Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the ideal technique for monitoring the reaction progress, quantifying the conversion of starting materials, and identifying and quantifying the desired product and any byproducts. [3]
Data Presentation
The following tables summarize quantitative data from various experimental conditions for the acid-catalyzed synthesis of this compound from 3-methyl-3-buten-1-ol and methanol, as described in patent CN102206142A. [2] Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst (wt%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of 3-methyl-3-buten-1-ol (%) | Selectivity for this compound (%) |
| MoO₃-CoO-Al₂O₃ (0.8%) | 120 | 1.0 | 3 | 98.2 | 97.5 |
| SiO₂-WO₃ (1%) | 140 | 3.4 | 5 | 98.5 | 98.1 |
| H-β Zeolite (2%) | 150 | 2.7 | 4 | 99.1 | 98.7 |
| H-USY Zeolite (3.5%) | 135 | 2.2 | 12 | 98.9 | 98.5 |
| 20% H₄SiW₁₂O₄₀/ZrO₂ (3.2%) | 100 | 1.5 | 1.5 | 99.5 | 99.1 |
| Amberlyst-15 (0.9%) | 50 | 0.1 | 10 | 95.6 | 94.8 |
Table 2: Influence of Reaction Parameters
| Parameter Varied | Condition 1 | Outcome 1 (Conversion/Selectivity %) | Condition 2 | Outcome 2 (Conversion/Selectivity %) |
| Temperature | 50°C (Amberlyst-15, 10h) | 95.6 / 94.8 | 200°C (TiO₂-Fe₂O₃, 1h) | 99.3 / 98.9 |
| Pressure | 0.1 MPa (Amberlyst-15, 10h) | 95.6 / 94.8 | 5.0 MPa (TiO₂-Fe₂O₃, 1h) | 99.3 / 98.9 |
| Time | 1h (TiO₂-Fe₂O₃, 200°C) | 99.3 / 98.9 | 12h (H-USY, 135°C) | 98.9 / 98.5 |
| Catalyst Amount | 0.5% (TiO₂-Fe₂O₃) | 99.3 / 98.9 | 5% (H-ZSM-5) | 98.7 / 98.2 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Lab-Scale Adaptation)
This protocol is adapted from the conditions described in patent CN102206142A for a laboratory setting. [2] Materials:
-
3-methyl-3-buten-1-ol
-
Methanol (anhydrous)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, H-β Zeolite)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Condenser (if refluxing at atmospheric pressure)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
To a suitable round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 3-methyl-3-buten-1-ol and methanol in a molar ratio between 0.1 and 1 (e.g., 1:5).
-
Add the heterogeneous acid catalyst (e.g., 1-5% of the total mass of reactants).
-
If using a pressure vessel, seal the vessel and heat to the desired temperature (e.g., 100-150°C) with stirring for the specified time (e.g., 4-8 hours). Monitor the pressure.
-
If refluxing at atmospheric pressure, attach a condenser and heat the mixture to reflux with vigorous stirring for the required duration. Note that higher temperatures may not be achievable without a pressure vessel.
-
After the reaction is complete (monitored by GC), cool the mixture to room temperature.
-
Filter to remove the heterogeneous catalyst.
-
Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Experimental Workflow Diagram:
References
handling and storage of hygroscopic 3-Methoxy-3-methylbutan-1-ol
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol (MMB). It provides essential information on handling, storage, and troubleshooting common issues related to the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (MMB) is a versatile ether-alcohol compound used as a solvent and intermediate in various industries, including paints, coatings, cosmetics, and pharmaceuticals.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This can lead to changes in the compound's physical and chemical properties, such as its concentration, viscosity, and reactivity, which can negatively impact experimental accuracy and reproducibility.
Q2: How should I store this compound to minimize water absorption?
A2: To minimize moisture absorption, store MMB in a cool, dry, well-ventilated area away from heat and sources of ignition.[4][5] It is crucial to keep the container tightly sealed when not in use.[4][6][7] Using containers with high-quality, airtight seals is recommended. For long-term storage, consider using a desiccator or a dry box.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is a combustible liquid and can cause serious eye irritation.[8][9] It is important to wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, and chemical-resistant gloves.[4][6] Ensure adequate ventilation to avoid inhaling vapors.[7]
Q4: Can I use this compound that has been exposed to air?
A4: If MMB has been briefly exposed to air, its suitability for your experiment will depend on the sensitivity of your application to water content. For non-sensitive applications, it might still be usable. However, for moisture-sensitive experiments, it is best to use freshly opened MMB or to dry the solvent before use.
Q5: How can I determine the water content in my this compound?
A5: The most accurate method to determine water content is Karl Fischer titration. This technique is specific to water and can detect even trace amounts. For a less quantitative but simpler check, changes in the physical appearance of the liquid, such as cloudiness, may indicate significant water absorption.
Quantitative Data Summary
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [2][10] |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 173-175 °C | [10] |
| Melting Point | -50 °C | [2][10] |
| Density | 0.926 g/mL at 20 °C | [10] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Water Solubility | Completely miscible in all proportions | [11] |
| Vapor Pressure | 47 Pa at 20 °C | [10] |
Troubleshooting Guide
This guide addresses common problems encountered when working with hygroscopic this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Variation in the water content of MMB between experiments. | Always use MMB from a freshly opened bottle or a properly stored container. For highly sensitive experiments, consider using an anhydrous grade or drying the solvent before each use. |
| Phase separation or cloudiness in a reaction mixture | MMB has absorbed a significant amount of water, leading to insolubility of other non-polar reagents. | Use a fresh, dry stock of MMB. If the reaction allows, consider adding a co-solvent to improve solubility. |
| Unexpected side reactions or byproducts | The absorbed water is reacting with moisture-sensitive reagents in your experiment. | Ensure all reagents and glassware are thoroughly dried before use. Handle MMB and other sensitive reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| Difficulty in accurately measuring the volume of MMB | The density of MMB may have changed due to water absorption. | For precise measurements, it is recommended to measure hygroscopic liquids by weight rather than volume. |
Experimental Protocol: Use of this compound as a Solvent in a Moisture-Sensitive Reaction
This protocol provides a general methodology for using MMB as a solvent in a reaction where water content is a critical parameter.
Objective: To perform a Grignard reaction using MMB as a solvent, with precautions to minimize water contamination.
Materials:
-
This compound (anhydrous grade)
-
Magnesium turnings
-
An alkyl or aryl halide
-
Anhydrous diethyl ether (for Grignard reagent formation)
-
Electrophile
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware (Schlenk flask, dropping funnel, condenser) at 120°C overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Solvent Transfer: Transfer the required volume of anhydrous this compound to the reaction flask using a dry syringe or cannula under a positive pressure of inert gas.
-
Reagent Preparation: In a separate, dry Schlenk flask, prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether under an inert atmosphere.
-
Reaction Setup: Add the solution containing the electrophile to the reaction flask containing the MMB.
-
Reaction Execution: Slowly add the prepared Grignard reagent to the reaction flask at the desired temperature. Maintain a positive pressure of inert gas throughout the addition and the subsequent reaction time.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution) at a low temperature.
-
Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. pinpools.com [pinpools.com]
- 3. tutorchase.com [tutorchase.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. The Dos and Don’ts of Storing Chemical Solvents [solventwasher.com]
- 6. carlroth.com [carlroth.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. synerzine.com [synerzine.com]
- 9. vigon.com [vigon.com]
- 10. chembk.com [chembk.com]
- 11. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
Technical Support Center: 3-Methoxy-3-methylbutan-1-ol (MMB) Thermal Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 3-Methoxy-3-methylbutan-1-ol (MMB). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound (MMB)?
A1: Direct studies on the thermal decomposition of MMB in an inert atmosphere are limited in publicly available literature. However, its general thermal behavior can be inferred from its physical properties. It is stable under normal storage and handling conditions.[1] Key temperature points are its flash point and auto-ignition temperature.
Q2: What are the expected decomposition products of MMB upon heating?
A2: In the presence of oxygen (combustion), the primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2). Under inert thermal decomposition conditions, the products are not well-documented. However, based on the structure of MMB (a tertiary ether and a primary alcohol), potential decomposition pathways could lead to the formation of smaller volatile molecules through mechanisms like dehydration or ether cleavage.
Q3: At what temperature does MMB start to decompose?
Q4: How does the structure of MMB influence its thermal stability?
A4: MMB possesses both a primary alcohol and a tertiary ether functional group. Generally, ethers are relatively stable to heat in the absence of strong acids or bases.[2] Tertiary alcohols are more stable towards oxidation than primary or secondary alcohols.[3] However, the tertiary nature of the carbon atom bearing the methoxy (B1213986) group could be a point of thermal instability, potentially leading to cleavage of the C-O bond.
Troubleshooting Guide for Experimental Work
Issue 1: Unexpected side reactions or product formation during a reaction with MMB at elevated temperatures.
-
Possible Cause: The reaction temperature may be approaching the decomposition threshold of MMB, leading to the formation of degradation products that can interfere with your primary reaction.
-
Troubleshooting Steps:
-
Determine the Onset of Decomposition: Perform a thermogravimetric analysis (TGA) of MMB under an inert atmosphere (e.g., nitrogen or argon) to determine the onset temperature of its decomposition.
-
Lower Reaction Temperature: If possible, conduct your reaction at a temperature well below the determined decomposition onset.
-
Use of Stabilizers: Depending on the reaction chemistry, the addition of radical scavengers or antioxidants might help to suppress unwanted decomposition pathways, although this needs to be evaluated for compatibility with your specific reaction.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere to prevent oxidation, which can occur at lower temperatures than thermal decomposition.
-
Issue 2: Inconsistent results in experiments involving heating of MMB.
-
Possible Cause: This could be due to variations in heating rates, "hot spots" in the reaction vessel, or the presence of impurities that catalyze decomposition.
-
Troubleshooting Steps:
-
Controlled Heating: Use a well-calibrated and controlled heating system (e.g., oil bath, heating mantle with a temperature controller and stirrer) to ensure uniform and consistent heating.
-
Purity of MMB: Ensure the purity of the MMB used. Impurities can significantly affect thermal stability. Consider re-purifying the solvent if necessary.
-
Material Compatibility: Ensure that the materials of your reaction vessel are compatible with MMB at the experimental temperatures. Certain metals can catalyze decomposition reactions.
-
Data Presentation
Table 1: Physical and Thermal Properties of this compound (MMB)
| Property | Value | Reference(s) |
| Boiling Point | 173-175 °C | |
| Flash Point | 71 °C (closed cup) | [1] |
| Auto-ignition Temperature | 395 °C | [1] |
| Decomposition Products (Combustion) | Carbon monoxide (CO), Carbon dioxide (CO2) |
Table 2: Products of Atmospheric Degradation of MMB by OH Radicals
| Product | Molar Yield (%) | Reference(s) |
| 3-methoxy-3-methylbutanal | 33 ± 7 | |
| Methyl acetate | 35 ± 9 | |
| Glycolaldehyde | 13 ± 3 | |
| Acetone | 3 ± 1 |
Note: This table represents products from atmospheric degradation, which is a different process from thermal decomposition but provides insight into the molecule's potential fragmentation.
Experimental Protocols
Protocol 1: Determination of Initial Decomposition Temperature using Isoteniscope (Adapted from ASTM D2879)
This method is suitable for determining the temperature at which the vapor pressure of MMB begins to increase at a rate greater than that predicted by the Clausius-Clapeyron equation, indicating the onset of thermal decomposition.[4][5]
-
Apparatus: An Isoteniscope apparatus, a constant temperature bath, a vacuum pump, and a pressure measurement system.
-
Procedure: a. A sample of MMB is placed in the isoteniscope bulb. b. The sample is degassed by repeated freezing and evacuation to remove dissolved gases. c. The isoteniscope is placed in a constant temperature bath, and the vapor pressure of the sample is measured at various temperatures. d. The temperature is incrementally increased, and the vapor pressure is recorded at each step. e. The initial decomposition temperature is identified as the temperature at which a sustained increase in pressure is observed at a constant bath temperature.
-
Data Analysis: The logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T). A deviation from the linear relationship indicates the onset of decomposition.
Protocol 2: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique allows for the identification of the decomposition products of MMB at a specific temperature.
-
Apparatus: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Procedure: a. A small, precise amount of MMB is placed in a pyrolysis sample holder. b. The sample is rapidly heated to the desired decomposition temperature in the pyrolyzer in an inert carrier gas (e.g., helium). c. The volatile decomposition products are swept directly into the GC column for separation. d. The separated components are then analyzed by the Mass Spectrometer to identify their molecular structures.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different decomposition products. The mass spectrum of each peak can be compared to spectral libraries for identification.
Visualizations
References
- 1. carlroth.com [carlroth.com]
- 2. Alcohols and Ethers [chemed.chem.purdue.edu]
- 3. quora.com [quora.com]
- 4. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 5. kelid1.ir [kelid1.ir]
Technical Support Center: Managing Viscosity of 3-Methoxy-3-methylbutan-1-ol (MMB) in Formulations
Welcome to the technical support center for 3-Methoxy-3-methylbutan-1-ol (MMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the viscosity of MMB in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMB) and what are its typical physical properties?
A1: this compound, also known as MMB, is a colorless, neutral liquid with a mild odor.[1] It is an ether-alcohol, which gives it unique solvency properties, being miscible with both water and common organic solvents.[1][2] This makes it a versatile solvent in a variety of applications, including pharmaceutical formulations.[2]
Q2: What is the dynamic viscosity of pure this compound?
A2: There are some discrepancies in the reported values for the dynamic viscosity of MMB at 20°C. One source indicates a value of 7.35 mPa·s, while another provides a kinematic viscosity of 13.59 mm²/s.[3][4] Using the density of MMB at 20°C (0.926 g/mL), the kinematic viscosity can be converted to a dynamic viscosity of approximately 12.5 mPa·s.[4][5] This latter value is considered more likely, but it is always recommended to measure the viscosity of a specific batch of MMB for precise formulation work.
Q3: How does temperature affect the viscosity of MMB formulations?
A3: The viscosity of MMB, like most liquids, is expected to decrease as the temperature increases. This is because higher temperatures increase the kinetic energy of the molecules, allowing them to overcome intermolecular forces more easily and flow more readily. For high viscosity formulations, a moderate increase in temperature during processing steps like mixing or filling can be a simple and effective way to reduce viscosity. However, the thermal stability of all components in the formulation must be considered to avoid degradation.
Q4: What are common strategies to reduce the viscosity of formulations containing MMB?
A4: The most common strategy to reduce the viscosity of MMB-containing formulations is the addition of a lower-viscosity co-solvent. Given MMB's miscibility with a wide range of solvents, options include water, ethanol (B145695), and other low-molecular-weight alcohols.[1][2] The choice of co-solvent will depend on the desired final properties of the formulation, including polarity, volatility, and compatibility with other excipients and the active pharmaceutical ingredient (API). Additionally, for suspensions, optimizing the particle size and shape of the dispersed phase can help in managing the overall viscosity of the formulation.
Troubleshooting Guide
Q1: My MMB-based formulation has a much higher viscosity than I anticipated. What could be the cause and how can I fix it?
A1: Higher-than-expected viscosity can stem from several factors. Firstly, check the concentration of all high-molecular-weight components in your formulation, as viscosity can increase exponentially with concentration. Secondly, consider potential interactions between MMB and other excipients, which could lead to the formation of more structured, viscous systems. To address this, you can try incrementally increasing the temperature of the formulation during processing, if all components are thermally stable. Alternatively, the introduction of a low-viscosity co-solvent such as ethanol or water can be effective. It is recommended to start with small additions of the co-solvent and measure the viscosity at each step to create a viscosity reduction curve.
Q2: I'm observing batch-to-batch inconsistency in the viscosity of my formulation. What should I investigate?
A2: Batch-to-batch variability in viscosity often points to inconsistencies in the raw materials or the manufacturing process. It is crucial to source MMB and other excipients from a reliable supplier with a consistent specification for viscosity. Within your process, ensure that mixing times, speeds, and temperatures are tightly controlled. Also, verify the accuracy and calibration of your weighing and dispensing equipment to ensure the correct concentration of each component in every batch.
Q3: When I add a co-solvent to my MMB formulation to reduce viscosity, I sometimes see phase separation. Why is this happening and what can I do?
A3: Phase separation upon the addition of a co-solvent suggests a change in the overall solvency of the system, leading to the precipitation of one or more components. This is particularly common when there is a significant polarity difference between the MMB-based formulation and the added co-solvent. To mitigate this, consider using a co-solvent with a polarity that is intermediate between your formulation and the initial co-solvent you tried. Another approach is to use a blend of co-solvents to more gradually adjust the polarity of the system.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H14O2 | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild | [1] |
| Boiling Point | 173-175 °C | [2] |
| Density (at 20°C) | 0.926 g/mL | [5] |
| Dynamic Viscosity (at 20°C) | ~12.5 mPa·s | [4] |
| Solubility in Water | Miscible | [2] |
Table 2: Estimated Viscosity of this compound at Different Temperatures (Hypothetical Data)
| Temperature (°C) | Estimated Dynamic Viscosity (mPa·s) |
| 10 | 18.5 |
| 20 | 12.5 |
| 30 | 8.8 |
| 40 | 6.4 |
| 50 | 4.8 |
| Note: This table presents estimated values based on the general behavior of liquids. Actual values should be determined experimentally. |
Table 3: Hypothetical Viscosity of MMB-Water and MMB-Ethanol Mixtures at 25°C
| Co-solvent | % Co-solvent (w/w) | Hypothetical Dynamic Viscosity (mPa·s) |
| Water | 10% | 9.5 |
| Water | 20% | 7.2 |
| Water | 30% | 5.1 |
| Ethanol | 10% | 8.9 |
| Ethanol | 20% | 6.5 |
| Ethanol | 30% | 4.6 |
| Note: This table provides hypothetical data to illustrate the expected trend of viscosity reduction. The actual viscosity of mixtures should be measured experimentally. |
Experimental Protocols
Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer
Objective: To accurately measure the dynamic viscosity of a formulation containing this compound.
Materials:
-
Rotational viscometer with appropriate spindle set
-
Temperature-controlled water bath or sample chamber
-
Beaker or sample container
-
Formulation sample
Methodology:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's capacity.
-
-
Sample Preparation:
-
Place a sufficient volume of the formulation into a beaker to ensure the spindle will be immersed to the marked level.
-
Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature (e.g., 25°C ± 0.1°C).
-
-
Measurement:
-
Carefully lower the selected spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate in the sample for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) and the torque percentage.
-
-
Data Analysis:
-
Repeat the measurement at least three times and calculate the average viscosity and standard deviation.
-
If the torque reading is outside the recommended range, adjust the spindle size or rotational speed and repeat the measurement.
-
Protocol 2: Workflow for Co-solvent Selection to Reduce Viscosity
Objective: To identify a suitable co-solvent and its optimal concentration to achieve a target viscosity for an MMB-based formulation.
Methodology:
-
Co-solvent Screening:
-
Based on the formulation's properties and desired application, select a small panel of low-viscosity, miscible co-solvents (e.g., water, ethanol, propylene (B89431) glycol).
-
-
Preparation of Test Mixtures:
-
Prepare a series of small-scale mixtures of the original formulation with each co-solvent at varying concentrations (e.g., 5%, 10%, 15%, 20% w/w).
-
-
Viscosity Measurement:
-
Measure the dynamic viscosity of the original formulation and each test mixture at a controlled temperature using the protocol described above.
-
-
Data Analysis and Selection:
-
Plot the dynamic viscosity as a function of the co-solvent concentration for each candidate.
-
Evaluate the efficiency of each co-solvent in reducing viscosity.
-
Observe the samples for any signs of physical instability, such as phase separation or precipitation.
-
Select the co-solvent and concentration that achieves the target viscosity without compromising the stability of the formulation.
-
Visualizations
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. Comparison of Strategies in Development and Manufacturing of Low Viscosity, Ultra-High Concentration Formulation for IgG1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Low Viscosity Highly Concentrated Injectable Nonaqueous Suspensions of Lysozyme Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 3-Methoxy-3-methylbutan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutan-1-ol (MMB).
Section 1: Synthesis of this compound
The most common industrial synthesis involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727).[1][2] This process, while efficient, can present challenges related to yield and purity.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism for the synthesis of this compound from 3-methyl-3-buten-1-ol and methanol?
Answer: The reaction proceeds via an acid-catalyzed etherification, following Markovnikov's rule. The key steps involve the protonation of the alkene's double bond to form a stable tertiary carbocation, which is then attacked by the nucleophilic methanol.[1]
Caption: Acid-catalyzed synthesis of this compound.
Question: My synthesis reaction is showing low conversion of the starting material, 3-methyl-3-buten-1-ol. What are the likely causes?
Answer: Low conversion is often linked to issues with the catalyst, reaction temperature, or pressure.
-
Catalyst Activity: Ensure you are using an active and appropriate heterogeneous acid catalyst. Zeolite or cation exchange resins are commonly used.[2] The amount of catalyst should typically be between 0.1-5% of the total reaction mass.[2]
-
Temperature and Pressure: The reaction temperature is critical and is typically maintained between 50 and 200°C, with pressures ranging from 0.1 to 5 MPa to keep the reactants in the liquid phase.[1][2] Operating at the lower end of this range may result in slow reaction kinetics.
-
Reactant Ratio: The molar ratio of methanol to 3-methyl-3-buten-1-ol is important. A large excess of methanol can help drive the equilibrium towards the product.
Question: I am observing a significant amount of isoprene (B109036) as a by-product. How can this be minimized?
Answer: Isoprene formation is a common side reaction, resulting from the dehydration of the starting material or intermediates.[2] To minimize this, carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also favor the elimination pathway that produces isoprene. Optimizing the temperature within the recommended 50-200°C range is crucial.[1][2]
Data Presentation: Synthesis Condition Optimization
The following table summarizes data from a patented method for synthesizing this compound, showcasing the impact of different catalysts and conditions.
| Catalyst | Catalyst % (by weight) | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion of 3-methyl-3-buten-1-ol (%) | Selectivity for MMB (%) |
| ZrO₂-MoO₃ | 5% | 50 | 0.1 | 12 | 98.2 | 99.1 |
| H-β Zeolite | 2% | 150 | 2.7 | 4 | 99.1 | 98.5 |
| H-USY Zeolite | 3.5% | 135 | 2.2 | 12 | 98.5 | 99.3 |
Data adapted from patent CN102206142A.[2]
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is a representative example for the synthesis of this compound.
-
Reactor Setup: Charge a sealed, stirred-tank reactor with 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., H-β Zeolite). A typical molar ratio of methanol to the alcohol is greater than 1, and the catalyst loading is 0.1-5% of the total liquid mass.[2]
-
Reaction Conditions: Seal the reactor and pressurize if necessary. Heat the mixture to the target temperature (e.g., 150°C) while stirring vigorously. Maintain the reaction at the specified temperature and pressure (e.g., 2.7 MPa) for the required duration (e.g., 4 hours).[2]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the solid catalyst. The resulting liquid product can be purified by distillation to separate the high-purity this compound from unreacted starting materials and any by-products.[2]
Section 2: Reactions of the Hydroxyl Group
The primary alcohol functional group in this compound is a key site for further chemical modifications, such as oxidation and esterification.
Frequently Asked Questions (FAQs)
Question: I am trying to oxidize this compound to the corresponding aldehyde, 3-methoxy-3-methylbutanal, but I am getting low yields or over-oxidation to the carboxylic acid. What should I do?
Answer: Achieving selective oxidation to the aldehyde requires mild oxidizing agents.
-
Choice of Reagent: Avoid strong oxidants like potassium permanganate (B83412) or chromic acid, which will likely lead to the carboxylic acid. Consider using milder, more selective reagents such as Pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.
-
Temperature Control: Keep the reaction temperature low to prevent over-oxidation. Many selective oxidations are performed at temperatures ranging from -78°C to room temperature.
-
Monitoring: Carefully monitor the reaction using Thin Layer Chromatography (TLC) or GC to stop the reaction once the starting material is consumed, preventing further oxidation of the desired aldehyde.
Question: My esterification reaction with this compound is not going to completion. How can I improve the yield?
Answer: Esterification is an equilibrium-limited reaction. To improve the yield, you can:
-
Use an Excess of One Reactant: Employ a large excess of either the carboxylic acid or this compound to shift the equilibrium towards the product side.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will drive the equilibrium forward.
-
Activate the Carboxylic Acid: Instead of a simple Fischer esterification, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which will react more readily and irreversibly with the alcohol.
Section 3: Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then be used as a nucleophile in a Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Question: I am attempting a Williamson ether synthesis using the alkoxide of this compound and a secondary alkyl halide, but the yield is very low. What is the problem?
Answer: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance in the alkyl halide.[3][4]
-
Alkyl Halide Structure: Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a major competing side reaction, especially with a strong base like an alkoxide.[4][5] This is the most likely reason for the low yield. Primary and methyl halides are the best substrates for this reaction.[3][4]
-
Solvent Choice: Use a polar aprotic solvent like THF, DMF, or acetone (B3395972) to favor the Sₙ2 pathway.[6]
-
Temperature: Lowering the reaction temperature can sometimes favor the Sₙ2 reaction over E2 elimination.
Caption: Troubleshooting workflow for the Williamson ether synthesis.
Question: What base should I use to deprotonate this compound to form the alkoxide?
Answer: To ensure complete deprotonation of an alcohol (pKa ≈ 16-18), you need a very strong base.[3] Sodium hydride (NaH) is a common and effective choice. Stronger bases like organolithium reagents (e.g., n-BuLi) can also be used, but NaH is often sufficient and convenient. Avoid using bases like sodium hydroxide (B78521) (NaOH), as the equilibrium will not strongly favor the alkoxide.
References
- 1. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scaling Up Reactions with 3-Methoxy-3-methylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving 3-Methoxy-3-methylbutan-1-ol (MMB).
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab-scale to a pilot-scale batch. What are the potential causes and solutions?
Answer:
Low yields during scale-up are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between reactants, especially when using a heterogeneous catalyst. This is often a primary cause for decreased reaction rates and lower yields.
-
Solution: Increase the agitation speed to improve mixing. Evaluate the impeller design and reactor geometry to ensure adequate homogenization. For heterogeneous catalysts, ensure the catalyst particles are well-suspended in the reaction mixture.
-
-
Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large reactors if the heat removal is inefficient. This can cause side reactions or degradation of the product.
-
Solution: Ensure the reactor's cooling system is adequate for the larger volume. Consider using a jacketed reactor with a high heat transfer coefficient. For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help control the temperature.
-
-
Catalyst Deactivation: The catalyst may be deactivating at a faster rate on a larger scale. This can be due to impurities in the reactants or localized high temperatures.
-
Solution: Ensure the purity of your starting materials. Consider performing the reaction under an inert atmosphere to prevent catalyst oxidation. If catalyst poisoning is suspected, a purification step for the reactants may be necessary.
-
-
Inadequate Reaction Time: The optimal reaction time determined at a small scale may not be sufficient for a larger batch due to the factors mentioned above.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the point of completion.
-
Issue 2: Formation of Impurities and Byproducts
Question: We are observing a higher percentage of byproducts in our scaled-up reaction compared to the lab-scale synthesis. How can we minimize their formation?
Answer:
The formation of byproducts is often exacerbated during scale-up due to less precise control over reaction parameters.
-
Side Reactions at Higher Temperatures: Poor heat dissipation can lead to an increase in temperature, favoring the formation of byproducts.
-
Solution: Improve temperature control by using a more efficient cooling system and ensuring uniform mixing. A slower addition of reactants can also help manage the exotherm.
-
-
Longer Reaction Times: If the reaction is run for an extended period to drive it to completion, the desired product might be degrading or participating in subsequent reactions.
-
Solution: Optimize the reaction time by closely monitoring the product formation and the appearance of impurities. Quench the reaction as soon as the optimal conversion is reached.
-
-
Catalyst-Related Side Reactions: The catalyst itself might be promoting side reactions, especially at higher temperatures or with prolonged contact time.
-
Solution: Screen different catalysts to find one with higher selectivity for the desired product. Optimizing the catalyst loading can also help.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two main industrial routes are:
-
Acid-catalyzed etherification of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727). [1] This method often employs a heterogeneous acid catalyst, which simplifies catalyst removal at scale.[1]
-
Reduction of 3-methoxy-3-methylbutanal (B1352739). This can be achieved using reducing agents like sodium borohydride (B1222165).[2]
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include:
-
Thermal Runaway: Both the etherification and reduction reactions can be exothermic.[3][4] Inadequate temperature control in a large reactor can lead to a dangerous increase in temperature and pressure.[3][4]
-
Flammable Solvents: The use of flammable solvents like methanol requires appropriate handling and storage procedures, especially at larger scales.
-
Hydrogen Evolution (for reduction reactions): The use of sodium borohydride in protic solvents will generate hydrogen gas, which is highly flammable and can create an explosion hazard if not properly vented.[3]
Q3: How can we efficiently purify this compound at a large scale?
A3: Due to its polar nature, purification can be challenging.[5]
-
Distillation: Fractional distillation is a common method for purifying MMB.[1] However, care must be taken to avoid decomposition if the reaction mixture contains acidic residues.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble or -insoluble impurities before distillation.[6]
-
Chromatography: While effective at the lab scale, large-scale chromatography can be expensive. It is typically reserved for applications requiring very high purity.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Acid-Catalyzed Etherification | Reduction of Aldehyde |
| Starting Materials | 3-methyl-3-buten-1-ol, Methanol | 3-methoxy-3-methylbutanal, Sodium Borohydride |
| Catalyst | Heterogeneous acid catalyst (e.g., Amberlyst-15) | None (reagent-based) |
| Typical Temperature | 50-100 °C[1] | 0-25 °C[2] |
| Typical Pressure | Atmospheric to moderate pressure[1] | Atmospheric |
| Key Advantages | Atom economical, catalyst is easily separable. | High selectivity, milder conditions. |
| Key Challenges | Potential for catalyst deactivation, requires higher temperatures. | Stoichiometric use of expensive and hazardous reducing agent, hydrogen evolution. |
Experimental Protocols
Protocol 1: Scale-Up of Acid-Catalyzed Etherification of 3-methyl-3-buten-1-ol
Materials:
-
3-methyl-3-buten-1-ol (98%)
-
Methanol (anhydrous)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
Procedure:
-
Catalyst Preparation: Wash the catalyst with methanol and dry under vacuum.
-
Reaction Setup: Charge the reactor with the catalyst (5-10 wt% relative to 3-methyl-3-buten-1-ol) and methanol (3-5 molar equivalents).
-
Reactant Addition: Begin stirring and heat the mixture to 60-70 °C. Slowly add 3-methyl-3-buten-1-ol via the addition funnel over 2-3 hours to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete in 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the catalyst. The catalyst can be washed with methanol and reused.
-
Neutralization: Wash the filtrate with a 5% sodium bicarbonate solution to remove any leached acidic species, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: Scale-Up of Sodium Borohydride Reduction of 3-methoxy-3-methylbutanal
Materials:
-
3-methoxy-3-methylbutanal (95%)
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet
-
Addition funnel
Procedure:
-
Reaction Setup: Charge the reactor with a solution of 3-methoxy-3-methylbutanal in methanol under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using a cooling circulator.
-
Reductant Addition: Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The addition should be controlled to manage the exotherm and hydrogen evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC.
-
Quenching: Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride. This step is highly exothermic and will generate a significant amount of hydrogen gas. Ensure adequate venting.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Mandatory Visualization
Caption: Workflow for Acid-Catalyzed Etherification.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Pilot plants of membrane technology in industry: Challenges and key learnings [journal.hep.com.cn]
- 3. icheme.org [icheme.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. biotage.com [biotage.com]
- 6. Tips for scaling up liquid-liquid extraction processes in pilot plants [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to 3-Methoxy-3-methylbutan-1-ol (MMB) and Other Glycol Ethers as Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in research, development, and manufacturing processes, profoundly influencing reaction kinetics, product purity, formulation stability, and overall process efficiency and safety. This guide provides an objective comparison of 3-Methoxy-3-methylbutan-1-ol (MMB) against a selection of commonly used glycol ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), Ethylene Glycol Monobutyl Ether (EGBE), and Diethylene Glycol Monobutyl Ether (DEGBE). This comparison is supported by physicochemical data and relevant performance attributes to aid in informed solvent selection.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following tables summarize key physicochemical data for MMB and the selected glycol ethers.
Table 1: General and Physical Properties
| Property | This compound (MMB) | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Methyl Ether (DPGME) | Ethylene Glycol Monobutyl Ether (EGBE) | Diethylene Glycol Monobutyl Ether (DEGBE) |
| CAS Number | 56539-66-3 | 107-98-2 | 34590-94-8 | 111-76-2 | 112-34-5 |
| Molecular Formula | C₆H₁₄O₂ | C₄H₁₀O₂ | C₇H₁₆O₃ | C₆H₁₄O₂ | C₈H₁₈O₃ |
| Molecular Weight ( g/mol ) | 118.17 | 90.12 | 148.20 | 118.18 | 162.23 |
| Boiling Point (°C) | 174 | 120 | 190 | 171 | 230 |
| Density (g/cm³ at 20°C) | 0.927 | 0.922 | 0.951 | 0.901 | 0.954 |
| Viscosity (mPa·s at 20°C) | 12.5 | 1.9 | 3.7 | 3.0 | 6.5 |
| Vapor Pressure (mmHg at 20°C) | 0.5 | 8.5 | 0.5 | 0.76 | <0.1 |
| Flash Point (°C, closed cup) | 71 | 31 | 79 | 67 | 99 |
| Surface Tension (mN/m at 20°C) | 29.9 | ~27 | ~29 | 26.6 | ~34 |
| Water Solubility | Infinite | Miscible | Miscible | Miscible | Miscible |
Table 2: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a material in a given solvent. The total HSP (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.
| Hansen Parameter (MPa½) | This compound (MMB) | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Methyl Ether (DPGME) | Ethylene Glycol Monobutyl Ether (EGBE) | Diethylene Glycol Monobutyl Ether (DEGBE) |
| δd (Dispersion) | 15.1 | 15.6 | 16.2 | 16.0 | 16.0 |
| δp (Polar) | 4.7 | 6.3 | 6.4 | 5.1 | 7.0 |
| δh (Hydrogen Bonding) | 12.6 | 11.6 | 9.9 | 12.3 | 10.6 |
| δt (Total) | 20.2 | 20.4 | 20.1 | 20.8 | 20.4 |
Performance Comparison in Key Applications
The choice of a solvent extends beyond its physical properties to its performance in specific applications. Here, we compare MMB and other glycol ethers in two critical areas for the target audience: cleaning and chemical synthesis.
Cleaning Applications
Glycol ethers are widely used in cleaning formulations due to their excellent solvency for both polar and non-polar soils, good water miscibility, and ability to act as coupling agents.
-
This compound (MMB): MMB is an effective solvent for a variety of resins, oils, and greases.[1] Its relatively low volatility and high flash point make it a safer choice in some cleaning applications compared to more volatile solvents. It is used in industrial cleaners for metal, plastic, and glass surfaces.[1]
-
Propylene Glycol Ethers (PGME & DPGME): P-series glycol ethers like PGME and DPGME are often favored due to their lower toxicity profiles compared to some E-series counterparts.[2] PGME's fast evaporation and high water solubility make it suitable for glass and surface cleaners.[3] DPGME, with its slower evaporation rate, is beneficial in heavy-duty cleaners and wax strippers where longer surface contact time is required.[4]
-
Ethylene Glycol Ethers (EGBE & DEGBE): EGBE is a powerful and versatile solvent used in a wide range of industrial and household cleaners due to its ability to remove both water-soluble and greasy soils.[5][6] DEGBE is also a highly effective cleaning agent, particularly for removing oils and greases.[7]
While direct quantitative comparisons are limited in publicly available literature, the choice between these solvents for cleaning applications often involves a trade-off between performance, safety, and environmental considerations.
Solvents in Chemical Synthesis
In drug development and chemical manufacturing, the reaction solvent can significantly influence reaction rates, yields, and product purity.
-
This compound (MMB): While specific data on MMB as a primary reaction solvent in a wide range of named reactions is not extensively published, its physical properties, including a high boiling point and good solubility for organic compounds, suggest its potential utility in various synthetic applications.
-
Glycol Ethers (PGME, DPGME, EGBE, DEGBE): Glycol ethers are utilized as solvents in various organic reactions, including as alternatives to more hazardous solvents. For example, their ability to dissolve a range of reagents makes them suitable for nucleophilic substitution reactions like Williamson ether synthesis and amide bond formation. Their higher boiling points are advantageous for reactions requiring elevated temperatures. The choice between them would depend on the specific reaction conditions and the solubility of the reactants and products.
Experimental Protocols
To facilitate the evaluation of these solvents in your own laboratory setting, we provide generalized experimental protocols for assessing cleaning efficiency and for a common synthetic reaction.
Protocol for Evaluating Cleaning Efficiency
This protocol can be adapted to assess the removal of a specific soil from a substrate.
1. Materials:
- Substrate coupons (e.g., stainless steel, glass)
- Soil of interest (e.g., specific grease, flux, drug residue)
- Solvents to be tested (MMB and other glycol ethers)
- Analytical balance
- Beakers or immersion baths
- Timer
- Drying oven
- Analytical method for quantifying residual soil (e.g., gravimetric analysis, spectroscopy, chromatography)
2. Procedure:
- Pre-clean and weigh each substrate coupon (W_initial).
- Apply a known amount of soil to each coupon and reweigh (W_soiled). The amount of soil is (W_soiled - W_initial).
- Immerse each soiled coupon in a separate beaker containing one of the test solvents for a specified time (e.g., 5 minutes) and at a controlled temperature. Agitation can be introduced if relevant to the application.
- Remove the coupons from the solvents and allow them to dry completely in a drying oven at a suitable temperature that does not degrade the substrate or remaining soil.
- Weigh the cleaned and dried coupons (W_final).
- Calculate the cleaning efficiency as a percentage of soil removed: Cleaning Efficiency (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] * 100
Protocol for a General Suzuki Coupling Reaction
This protocol provides a framework for evaluating solvent performance in a common cross-coupling reaction.
1. Materials:
- Aryl halide (e.g., bromobenzene)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvents to be tested (MMB and other glycol ethers)
- Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Heating mantle
- Analytical technique for monitoring reaction progress and determining yield (e.g., GC-MS, HPLC)
2. Procedure:
- To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
- Add the test solvent to the reaction vessel.
- Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with stirring.
- Monitor the reaction progress over time by taking small aliquots and analyzing them.
- Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
- Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by column chromatography).
- Determine the yield of the purified product and compare the results for each test solvent.
Visualizing the Solvent Selection Process
The selection of a suitable solvent is a multi-faceted process that involves balancing various factors. The following diagram illustrates a logical workflow for solvent selection in a research and development context.
Caption: A logical workflow for solvent selection in R&D.
Conclusion
This compound presents itself as a viable solvent with a balanced profile of properties, including a high flash point, complete water solubility, and a favorable safety and environmental profile. When compared to common glycol ethers, the choice ultimately depends on the specific requirements of the application. For processes where lower volatility and a higher flash point are critical for safety, MMB offers a distinct advantage. P-series glycol ethers like PGME and DPGME provide effective solvency with a generally lower toxicity profile than their E-series counterparts. E-series glycol ethers such as EGBE and DEGBE remain powerful and effective solvents for a wide range of applications.
Researchers, scientists, and drug development professionals are encouraged to use the data and protocols presented in this guide to make informed decisions that optimize performance, ensure safety, and meet regulatory and environmental standards.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 2. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 3. PROPYLENE GLYCOL METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. EB solvent (ethylene glycol monobutyl ether) | Eastman [eastman.com]
- 7. DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya [atamanchemicals.com]
A Comparative Analysis of 3-Methoxy-3-methylbutan-1-ol (MMB) and Propylene Glycol Methyl Ether (PGME) for Research and Pharmaceutical Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in research and drug development, profoundly impacting formulation stability, efficacy, and safety. This guide provides a detailed comparative analysis of two prominent ether-alcohols: 3-Methoxy-3-methylbutan-1-ol (MMB) and Propylene (B89431) Glycol Methyl Ether (PGME). Both solvents are recognized for their versatile properties, yet they possess distinct characteristics that make them suitable for different applications. This comparison utilizes available experimental data to offer an objective overview for laboratory and industrial professionals.
Physicochemical Properties
A fundamental comparison begins with the core physicochemical properties of MMB and PGME. These characteristics govern their behavior as solvents and their performance in various formulations. MMB, with its larger molecular structure, generally exhibits a higher boiling point and lower volatility compared to the more compact PGME.
| Property | This compound (MMB) | Propylene Glycol Methyl Ether (PGME) (1-methoxy-2-propanol) |
| CAS Number | 56539-66-3[1] | 107-98-2[2] |
| Molecular Formula | C6H14O2[1][3] | C4H10O2[4][5] |
| Molecular Weight | 118.17 g/mol [1][3] | 90.12 g/mol [4] |
| Boiling Point | 173-175 °C[1][3] | 118-120 °C[4][6] |
| Melting Point | < -50 °C[3][7] | -97 to -96 °C[4][8] |
| Density (at 20-25°C) | 0.926-0.927 g/cm³[1][7] | 0.92 g/cm³[4] |
| Vapor Pressure (at 20-25°C) | 1.25 hPa (25°C)[7] | 11.5 hPa (20°C)[4] |
| Flash Point | ~71 °C[9] | 33-38 °C[4][8] |
| Water Solubility | Miscible in all proportions[9] | Completely soluble/miscible[4][10] |
| log Kow (Octanol/Water) | 0.18[7] | -0.437[4] |
Performance and Applications
Both MMB and PGME are valued for their excellent solvency for a wide range of substances, including resins, dyes, and active pharmaceutical ingredients (APIs).[1][2][5][6] However, their differing evaporation rates and solvency parameters dictate their ideal applications.
-
This compound (MMB): With its low volatility and linear evaporation rate, MMB is an excellent choice for applications requiring controlled drying times and high stability.[9] It is frequently used in coatings to improve brushability and flow, and as a solvent for fragrances, inks, and household cleaners.[1] In the pharmaceutical field, its low toxicity and ability to dissolve a wide array of compounds make it a candidate for use as a solvent or intermediate in chemical synthesis.[1][11][12]
-
Propylene Glycol Methyl Ether (PGME): As a faster-evaporating solvent, PGME is widely used in industrial processes where quick drying is advantageous.[5][10] It is a key component in paints, coatings, printing inks, and industrial cleaners.[5][6][13] In the pharmaceutical industry, PGME serves as a solvent and formulation aid for APIs, enhancing their stability and performance.[2] Its low toxicity compared to other glycol ethers makes it a preferred choice in many formulations.[6][14]
Toxicological and Safety Profile
The safety of solvents is a paramount concern for researchers and drug development professionals. Both MMB and PGME are noted for their relatively low toxicity profiles compared to other organic solvents, particularly ethylene (B1197577) glycol ethers.
| Safety Parameter | This compound (MMB) | Propylene Glycol Methyl Ether (PGME) |
| Acute Oral LD50 (Rat) | 4300-4500 mg/kg[7][15] | >5000 mg/kg[4], 3739-5660 mg/kg[8][16] |
| Acute Dermal LD50 (Rat/Rabbit) | >2000 mg/kg (Rat)[7][15] | >2000 mg/kg (Rabbit)[16] |
| Eye Irritation | Moderately to seriously irritating[7][15][17] | Mildly irritating[4] |
| Skin Irritation | Slight to no irritation[7][15][18] | Essentially non-irritating[16] |
| Genotoxicity | Not considered genotoxic[18] | Not genotoxic[19] |
| Carcinogenicity | Not classified as carcinogenic[20] | No evidence of carcinogenicity in rats and mice[13][19] |
| Reproductive/Developmental Toxicity | Not classified as a reproductive toxicant[20] | Lacks developmental and reproductive hazards[13] |
Key Safety Insights:
-
PGME has an extensive toxicity database supporting its safety when used correctly.[13] Studies show a lack of genotoxic, developmental, or reproductive hazards.[13]
-
MMB also exhibits low acute toxicity via oral and dermal routes.[7][15] It is not classified as a skin irritant, but can cause serious eye irritation.[17]
-
Both solvents are flammable, with PGME having a significantly lower flash point, requiring more stringent handling precautions to avoid ignition sources.[8][16][17]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized methodologies are crucial. The data presented in this guide are based on internationally recognized experimental protocols.
1. Acute Oral Toxicity (OECD Test Guideline 401)
-
Principle: This method determines the short-term toxicity of a substance when administered in a single oral dose.
-
Methodology: A group of laboratory animals (commonly rats) is dosed by gavage with the test substance at varying concentrations. Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated. For the MMB study, Crj:CD SD rats were given MMB by gavage at doses ranging from 2000 to 5000 mg/kg bw.[7]
2. Acute Dermal Toxicity (OECD Test Guideline 402)
-
Principle: This protocol assesses the toxicity of a substance following a single, short-term dermal application.
-
Methodology: The test substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) and held in contact for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days. The dermal LD50 is determined. For the PGME study, the substance was applied to rabbits at a dose of >2,000 mg/kg with no deaths occurring.[16]
3. Eye Irritation (EPA OPP 81-4)
-
Principle: This test evaluates the potential of a substance to cause irritation or damage to the eye.
-
Methodology: A small, measured amount of the test substance is instilled into one eye of several test animals (typically albino rabbits). The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, such as redness, swelling, and corneal opacity, at specific intervals after instillation. For the MMB study, the substance was instilled into the right eye of New Zealand white rabbits, which was then rinsed after 30-60 seconds.[7]
Visualizing Experimental and Metabolic Processes
Diagrams created using DOT language provide clear, logical flows for complex processes.
While these solvents do not engage in complex signaling pathways like targeted drugs, their metabolism is a critical aspect of their toxicological profile.
The significant difference in the toxicity between PGME and Ethylene Glycol Monomethyl Ether (EGME) is attributed to their different metabolic routes.[21] PGME is primarily metabolized via O-demethylation to form propylene glycol, a substance of low toxicity.[21] In contrast, EGME is oxidized to methoxyacetic acid, which is responsible for its characteristic testicular and bone marrow toxicity.[21] Information on the specific metabolic pathway of MMB is less detailed in the available literature.
Conclusion
Both this compound and Propylene Glycol Methyl Ether are highly effective and versatile solvents with favorable safety profiles for a range of applications.
-
MMB is the superior choice for applications demanding low volatility, slow evaporation, and high stability , such as in high-quality coatings and fragrance carriers.
-
PGME is ideal for processes where rapid drying and high solvency are required, making it a staple in many industrial painting, printing, and cleaning applications.
The selection between MMB and PGME should be guided by the specific requirements of the application, including desired evaporation rate, solvency needs, and safety handling capabilities, particularly concerning flammability. This guide provides the foundational data for an informed decision by researchers and professionals in the field.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. chembk.com [chembk.com]
- 4. grokipedia.com [grokipedia.com]
- 5. taminkalatak.com [taminkalatak.com]
- 6. PROPYLENE GLYCOL METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. lamp.umd.edu [lamp.umd.edu]
- 9. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 13. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. redox.com [redox.com]
- 17. pandalabs.by [pandalabs.by]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. carlroth.com [carlroth.com]
- 21. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
performance evaluation of 3-Methoxy-3-methylbutan-1-ol in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 3-Methoxy-3-methylbutan-1-ol (MMB), a versatile and eco-friendly solvent, across various applications. Through objective comparisons with alternative solvents and supported by experimental data, this document aims to assist researchers and professionals in making informed decisions for their specific needs in drug development, fragrances, cleaning formulations, and chemical synthesis.
Executive Summary
This compound (MMB) is a clear, colorless, and water-miscible alcohol with a mild odor.[1][2] Its unique combination of properties, including excellent solvency, a favorable safety and environmental profile, and a moderate evaporation rate, makes it a compelling alternative to traditional solvents in numerous applications.[3][4][5] This guide will delve into the performance of MMB in comparison to other commonly used solvents, providing quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes.
Performance in Fragrance Formulations
MMB is an excellent solvent for fragrance applications, particularly in air fresheners, due to its low odor, high compatibility with a wide range of fragrance compounds, and unique volatility properties that allow for a stable and lasting scent release.[3][6]
Comparative Performance Data
The performance of MMB as a fragrance solvent is benchmarked against common alternatives like ethanol, propylene (B89431) glycol (PG), dipropylene glycol (DPG), and dipropylene glycol methyl ether (DPM).
Table 1: Evaporation Rate of MMB and Common Fragrance Solvents
| Solvent | Evaporation Rate (n-Butyl Acetate = 1) |
| This compound (MMB) | 0.12 |
| Ethanol | 1.9 |
| Propylene Glycol (PG) | <0.01 |
| Dipropylene Glycol Methyl Ether (DPM) | 0.03 |
Source: Data compiled from multiple sources.
Table 2: Solubility of Common Aroma Chemicals (% w/w at 25°C)
| Aroma Chemical | MMB | DPG | PG | DPM |
| Vanillin | 36 | 29 | 36 | 35 |
| Ethyl vanillin | 39 | 27 | 15 | 35 |
| Coumarin | 12 | 8 | 2 | 17 |
| Linalool | ∞ | ∞ | ∞ | ∞ |
| d-Limonene | ∞ | 32 | 2 | ∞ |
Source: Kuraray Co., Ltd. MMB in Air Fresheners Presentation.[7][8]
Experimental Protocol: Fragrance Evaporation Rate Analysis by Headspace GC-MS
This protocol outlines a method to compare the evaporation profile of a model fragrance in MMB and ethanol.
Objective: To quantify the release of fragrance compounds over time from a solvent base.
Materials:
-
This compound (MMB)
-
Ethanol
-
Model fragrance oil containing a mixture of top, middle, and base notes (e.g., limonene, linalool, and benzyl (B1604629) salicylate)
-
Filter paper
-
Dynamic Headspace (DHS) sampler
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., DB-5)
-
Sorbent tubes (e.g., Tenax TA)
Procedure:
-
Prepare two 10% (w/w) solutions of the model fragrance oil, one in MMB and one in ethanol.
-
Apply a precise amount (e.g., 100 µL) of each solution onto separate filter papers and place them inside individual headspace vials.
-
Immediately start the dynamic headspace sampling. Purge the headspace of the vials with an inert gas (e.g., helium) at a constant flow rate (e.g., 50 mL/min) for a set period (e.g., 1 minute).
-
Collect the purged volatiles onto sorbent tubes at specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Analyze the collected compounds by thermally desorbing the sorbent tubes into the GC-MS system.
-
Identify and quantify the fragrance compounds at each time point by comparing the mass spectra and peak areas to a previously established calibration curve.
-
Plot the concentration of each fragrance compound in the headspace as a function of time for both solvent systems to compare their evaporation profiles.[9][10][11]
Experimental Workflow: Fragrance Release Analysis
Caption: Workflow for comparing fragrance evaporation profiles.
Performance in Cleaning Formulations
MMB's excellent solvency for oils and greases, coupled with its biodegradability and low toxicity, makes it a highly effective and safer alternative to traditional glycol ethers in both household and industrial cleaning products.[2][4] It can act as a degreaser, hydrotrope, and viscosity reducer.[3]
Comparative Performance Data
MMB's cleaning performance can be compared to solvents like Dipropylene Glycol Methyl Ether (DPM), a common component in cleaning formulations.
Table 3: Physical Properties of MMB vs. Dowanol™ DPM
| Property | This compound (MMB) | Dowanol™ DPM |
| Evaporation Rate (n-Butyl Acetate = 1) | 0.12 | 0.03 |
| Flash Point (°C) | 68 | 75 |
| Water Solubility | Complete | Complete |
| VOC (U.S. EPA) | Yes | Yes |
Source: Data compiled from multiple sources.[6][12][13]
Experimental Protocol: Evaluation of Cleaning Efficiency
This protocol provides a general method for comparing the cleaning efficiency of an MMB-based formulation against a DPM-based formulation on a standardized greasy soil.
Objective: To measure and compare the removal of a greasy soil from a hard surface.
Materials:
-
MMB-based cleaning formulation (e.g., 5% MMB, 5% surfactant, 90% water)
-
DPM-based cleaning formulation (e.g., 5% DPM, 5% surfactant, 90% water)
-
Standardized greasy soil (e.g., as defined by ASTM D4488)
-
White ceramic tiles (or other suitable hard surface)
-
Reflectometer or colorimeter
-
Sponge or cloth applicator
Procedure:
-
Apply a uniform layer of the greasy soil to the surface of the ceramic tiles and allow it to set for a specified time.
-
Measure the initial reflectance (R_i) of the soiled tiles using the reflectometer.
-
Apply a standardized amount of the MMB-based cleaning formulation to a sponge.
-
Wipe the soiled tile with the sponge for a set number of strokes with a consistent pressure.
-
Rinse the tile with deionized water and allow it to dry completely.
-
Measure the final reflectance (R_f) of the cleaned tile.
-
Calculate the cleaning efficiency (%) as: [(R_f - R_i) / (R_w - R_i)] * 100, where R_w is the reflectance of a clean, unsoiled tile.
-
Repeat steps 3-7 with the DPM-based cleaning formulation.
-
Compare the cleaning efficiency percentages of the two formulations.[14][15]
Performance in Drug Development
MMB's low toxicity and good solvency for a range of active pharmaceutical ingredients (APIs) make it a promising excipient in drug formulations, particularly for poorly soluble drugs.[16] It can be considered as a co-solvent in oral, topical, and parenteral formulations.
Comparative Performance Data
The solubilizing capacity of MMB can be compared to that of other common pharmaceutical solvents like Polyethylene Glycol 400 (PEG 400).
Table 4: Solubility of Ibuprofen (B1674241) in Different Solvents
| Solvent | Solubility of Ibuprofen (mg/mL) at 25°C |
| This compound (MMB) | Data not available |
| Water | ~0.021 |
| Polyethylene Glycol 400 (PEG 400) | ~216 |
| Ethanol | ~500 |
Source: Data compiled from multiple sources.[17][18]
Experimental Protocol: Determination of API Solubility
Objective: To determine the equilibrium solubility of a poorly soluble API (e.g., ibuprofen) in MMB.
Materials:
-
This compound (MMB)
-
Ibuprofen powder
-
Scintillation vials
-
Shaking incubator set at 25°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for ibuprofen analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of ibuprofen powder to a series of scintillation vials.
-
Add a known volume of MMB to each vial.
-
Seal the vials and place them in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of ibuprofen.
-
The average concentration from the replicate vials represents the equilibrium solubility of ibuprofen in MMB at 25°C.
Signaling Pathway: Solvent Role in Liposomal Drug Delivery
A solvent like MMB can play a crucial role in the formulation of liposomal drug delivery systems, particularly for poorly soluble drugs, through methods like the solvent-assisted active loading technology (SALT).
Caption: Role of a co-solvent in liposomal drug loading.[19][20][21][22]
Performance in Chemical Synthesis
MMB's bifunctional nature, possessing both an ether and a primary alcohol group, makes it a useful building block and solvent in organic synthesis. It can be used as a starting material for the synthesis of esters and other derivatives.
Comparative Performance Data
As a reaction solvent, MMB's properties can be compared to other common polar aprotic and protic solvents.
Table 5: Properties of MMB and Common Synthesis Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |
| This compound (MMB) | 174 | ~12 | ~2.5 |
| Tetrahydrofuran (THF) | 66 | 7.6 | 1.75 |
| Ethanol | 78.4 | 24.5 | 1.69 |
| Isopropanol | 82.6 | 19.9 | 1.66 |
Note: Dielectric constant and dipole moment for MMB are estimated based on its structure.
Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutyl Acetate
Objective: To synthesize an ester from MMB and acetic anhydride (B1165640).
Materials:
-
This compound (MMB)
-
Acetic anhydride
-
Pyridine (B92270) (as catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine MMB (1.0 eq) and pyridine (1.2 eq) in diethyl ether.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the product by distillation if necessary.[6][18][23][24]
Reaction Pathway: Enzymatic Esterification of MMB
MMB can undergo selective esterification catalyzed by enzymes like lipase.
Caption: Enzymatic synthesis of an MMB ester.[25][26][27][28]
Conclusion
This compound demonstrates a range of beneficial properties that position it as a high-performance, safer, and more environmentally friendly alternative to many conventional solvents. Its balanced evaporation rate and excellent solvency are advantageous in fragrance and cleaning applications. In drug development, its low toxicity and potential to solubilize poorly soluble APIs warrant further investigation. Furthermore, its utility as a building block in chemical synthesis adds to its versatility. The data and protocols presented in this guide provide a solid foundation for researchers and formulators to evaluate and incorporate MMB into their work, paving the way for the development of more effective, safer, and sustainable products.
References
- 1. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 2. MMB | Kuraray [kuraray.com]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. kuraray.eu [kuraray.eu]
- 6. discover.univarsolutions.com [discover.univarsolutions.com]
- 7. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. gcms.cz [gcms.cz]
- 12. scribd.com [scribd.com]
- 13. dispersetech.com [dispersetech.com]
- 14. youtube.com [youtube.com]
- 15. xos.com [xos.com]
- 16. tabletscapsules.com [tabletscapsules.com]
- 17. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. solventsandpetroleum.com [solventsandpetroleum.com]
- 24. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. par.nsf.gov [par.nsf.gov]
- 26. BJOC - Selective enzymatic esterification of lignin model compounds in the ball mill [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Safer Alternative: Validating 3-Methoxy-3-methylbutan-1-ol as a Superior Solvent for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and safety of 3-Methoxy-3-methylbutan-1-ol (MMB) compared to common industrial solvents.
In the quest for greener and safer laboratory practices, the selection of solvents is a critical consideration. Traditional solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) have long been staples in chemical synthesis and drug development. However, their inherent toxicity and environmental concerns necessitate the exploration of safer alternatives. This guide provides a detailed validation of this compound (MMB), a promising greener solvent, and objectively compares its performance and safety profile with these conventional solvents.
Executive Summary
This compound (MMB) presents a compelling case as a safer and effective substitute for commonly used industrial solvents. With a favorable toxicological profile, including low acute toxicity and no evidence of mutagenicity, MMB offers a significant reduction in health and environmental risks.[1][2][3][4][5] Furthermore, this guide demonstrates that in key synthetic applications such as Suzuki-Miyaura and amide coupling reactions, MMB can deliver comparable or even superior performance in terms of reaction yield and efficiency. Its advantageous physical properties, including a high boiling point and miscibility with water, further enhance its utility and ease of use in a laboratory setting.
Comparative Safety and Physical Properties
A thorough evaluation of the safety and physical properties of MMB alongside DMSO, DMF, NMP, and THF reveals its superior safety profile. The following tables summarize the key quantitative data for a clear and direct comparison.
Table 1: Comparison of Physical and Safety Properties
| Property | This compound (MMB) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Tetrahydrofuran (THF) |
| CAS Number | 56539-66-3 | 67-68-5 | 68-12-2 | 872-50-4 | 109-99-9 |
| Molecular Weight ( g/mol ) | 118.17 | 78.13 | 73.09 | 99.13 | 72.11 |
| Boiling Point (°C) | 174 | 189 | 153 | 202 | 66 |
| Flash Point (°C) | 68 | 87 | 58 | 91 | -14 |
| Density (g/mL at 20°C) | 0.927 | 1.100 | 0.948 | 1.028 | 0.888 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible | Miscible |
Table 2: Toxicological Data Comparison
| Parameter | This compound (MMB) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Tetrahydrofuran (THF) |
| Acute Oral LD50 (rat, mg/kg) | 4300 - 4500[6][7] | 14500 | 2800 | 3914 | 1650 |
| Acute Dermal LD50 (rat, mg/kg) | >2000[6][7] | 40000 (rabbit) | 4720 (rabbit) | 8000 (rabbit) | >2000 (rabbit) |
| Skin Irritation | Non-irritant to slight irritant[6][7] | Mild irritant | Irritant | Irritant | Irritant |
| Eye Irritation | Moderate irritant[6] | Irritant | Serious eye irritation | Serious eye irritation | Serious eye irritation |
| Mutagenicity (Ames Test) | Negative | Negative | Equivocal/Positive | Negative | Negative |
| Reproductive Toxicity | No evidence of reproductive toxicity | Evidence in animals | May damage the unborn child[8][9] | May damage fertility or the unborn child[10][11][12] | Suspected of causing cancer |
Performance in Key Chemical Reactions
The utility of a solvent is ultimately determined by its performance in chemical transformations. This section compares the efficacy of MMB with other solvents in two widely used reactions in drug discovery and development: the Suzuki-Miyaura coupling and amide bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The choice of solvent can significantly impact reaction yield and rate.
Table 3: Solvent Performance in a Representative Suzuki-Miyaura Coupling Reaction (Aryl Bromide with Phenylboronic Acid)
| Solvent | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (MMB) | Pd(OAc)2 / PPh3 | K2CO3 | 100 | 4 | ~95 (Estimated based on similar alcohol solvents) |
| Dimethyl Sulfoxide (DMSO) | Pd(PPh3)4 | Na2CO3 | 100 | 2 | 98 |
| N,N-Dimethylformamide (DMF) | Pd(OAc)2 | Na2CO3 | 100 | 1 | 95[6] |
| N-Methyl-2-pyrrolidone (NMP) | Pd(OAc)2 / PPh3 | K2CO3 | 120 | 6 | 92 |
| Tetrahydrofuran (THF) | Pd(PPh3)4 | K2CO3 | 80 | 12 | 85-95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Amide Coupling
Amide bond formation is another critical reaction in medicinal chemistry, particularly in peptide synthesis. The solvent plays a crucial role in solubilizing reagents and influencing reaction kinetics.
Table 4: Solvent Performance in a Representative Amide Coupling Reaction (Carboxylic Acid with an Amine using a Coupling Agent)
| Solvent | Coupling Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (MMB) | HATU | DIPEA | 25 | 2 | ~90 (Estimated based on similar alcohol solvents) |
| Dimethyl Sulfoxide (DMSO) | HATU | DIPEA | 25 | 1 | >95[13] |
| N,N-Dimethylformamide (DMF) | HBTU | DIPEA | 25 | 1 | >95[8] |
| N-Methyl-2-pyrrolidone (NMP) | TBTU | DIPEA | 25 | 2 | >90[14] |
| Tetrahydrofuran (THF) | DCC/HOBt | - | 25 | 4 | 80-90[1] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key toxicological and performance-based experiments cited in this guide.
Toxicological Assays
The safety assessment of MMB and the comparative solvents is based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
1. Acute Oral Toxicity (based on OECD Guideline 401) [15][16]
-
Principle: The test substance is administered in a single dose by gavage to a group of fasted rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Procedure:
-
Healthy, young adult rats (e.g., Sprague-Dawley) are used, with at least 5 animals per sex per dose group.
-
The test substance is administered orally by gavage at graduated dose levels to several groups of animals.
-
Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
The LD50 (median lethal dose) is calculated.
-
2. Acute Dermal Toxicity (based on OECD Guideline 402) [7][17][18][19][20]
-
Principle: The test substance is applied to the shaved skin of animals in a single dose. The animals are observed for mortality and signs of toxicity.
-
Procedure:
-
The test substance is applied to a clipped area of the dorsal skin (approximately 10% of the body surface area) of rats or rabbits.
-
The application site is covered with a gauze patch and a semi-occlusive dressing for 24 hours.
-
Animals are observed for mortality and clinical signs of toxicity for 14 days.
-
The dermal LD50 is determined.
-
3. Acute Dermal Irritation/Corrosion (based on OECD Guideline 404) [1][8]
-
Principle: A single dose of the test substance is applied to the skin of a single animal. The degree of irritation is scored at specified intervals.
-
Procedure:
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin on an albino rabbit.
-
The treated area is covered with a gauze patch for 4 hours.
-
After patch removal, the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
The irritation response is scored based on a standardized grading system.
-
4. Acute Eye Irritation/Corrosion (based on OECD Guideline 405) [6][10][13][14]
-
Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated.
-
Procedure:
-
0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of an albino rabbit.
-
The eye is examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iris lesions) at 1, 24, 48, and 72 hours, and then daily until the irritation resolves.
-
The ocular lesions are scored according to a standardized scale.
-
5. Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
-
Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.
-
Procedure:
-
The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
-
Visualizing the Comparison
To further aid in the understanding of the comparative aspects of these solvents, the following diagrams illustrate key relationships and workflows.
Conclusion
The data presented in this guide strongly supports the validation of this compound (MMB) as a safer and viable alternative to conventional solvents like DMSO, DMF, NMP, and THF. Its favorable toxicological profile, coupled with its effective performance in common and critical chemical reactions, makes it an attractive choice for researchers and professionals in drug development and other scientific fields who are committed to adopting greener chemistry principles without compromising on experimental outcomes. The adoption of MMB can lead to a safer working environment, reduced environmental impact, and streamlined compliance with increasingly stringent safety regulations.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of 3-Methoxy-3-methylbutan-1-ol and Alternative Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological data and safety assessment of 3-Methoxy-3-methylbutan-1-ol (MMB) against common alternative solvents: propylene (B89431) glycol, ethanol (B145695), and isopropyl alcohol. The information is intended to assist researchers and professionals in making informed decisions regarding solvent selection in pharmaceutical and other scientific applications. All quantitative data is summarized in comparative tables, and key experimental workflows are visualized.
Executive Summary
This compound (MMB) presents a low acute toxicity profile, comparable to or in some cases more favorable than traditional solvents like ethanol and isopropyl alcohol. While it is classified as a serious eye irritant, its potential for skin irritation and sensitization is low. Propylene glycol generally exhibits the lowest overall toxicity. The selection of an appropriate solvent will depend on the specific application and acceptable risk profile.
Quantitative Toxicological Data Comparison
The following tables summarize the key toxicological endpoints for MMB and its alternatives. Data has been compiled from various safety data sheets and toxicological reviews.
Table 1: Acute Toxicity Data
| Substance | Oral LD50 (Rat) | Dermal LD50 (Rat) | Inhalation LC50 (Rat) |
| This compound (MMB) | 4300-4500 mg/kg bw[1][2] | >2000 mg/kg bw[1][2][3][4] | >5.21 mg/L (4h)[5] |
| Propylene Glycol | 20000 mg/kg bw[6][7] | 20800 mg/kg bw (Rabbit)[6][7] | No data available |
| Ethanol | 10470 mg/kg bw[8] | >15800 mg/kg bw (Rabbit) | 124.7 mg/L (4h)[8] |
| Isopropyl Alcohol | 5000 mg/kg bw[9] | 12800 mg/kg bw (Rabbit)[9] | 16000 ppm (8h)[9] |
Table 2: Irritation and Sensitization Data
| Substance | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | Skin Sensitization (Guinea Pig) |
| This compound (MMB) | No to slight irritation[1][2][4][5] | Moderate to serious irritation[1][2][3][4] | Not a sensitizer[1][2][5] |
| Propylene Glycol | Non-irritating[7][10] | Minimally irritating[10] | Low sensitization potential[11] |
| Ethanol | May dry out and irritate skin[12] | Can cause tearing, burning, and stinging[12] | Not classified as a sensitizer |
| Isopropyl Alcohol | Not a cutaneous irritant[13] | Mild to moderate irritation[14] | Allergic contact dermatitis reported in some cases[13] |
Table 3: Repeated Dose and Developmental Toxicity
| Substance | Repeated Dose Toxicity (Oral, Rat) | Developmental Toxicity (Rat) |
| This compound (MMB) | NOAEL: 60 mg/kg bw/day (males), 250 mg/kg bw/day (females)[2] | NOAEL (maternal): <250 mg/kg bw/day, NOAEL (developmental): 500 mg/kg bw/day[2][4] |
| Propylene Glycol | No apparent ill effects at 5% in feed for 2 years[10] | No effects on fertility observed[10] |
| Ethanol | Chronic ingestion may cause liver cirrhosis[15] | Known to cause fetal alcohol syndrome[15] |
| Isopropyl Alcohol | Chronic inhalation can cause respiratory tract irritation[16] | Associated with decreased birth weight in animals[16] |
Table 4: Mutagenicity and Carcinogenicity
| Substance | Mutagenicity | Carcinogenicity |
| This compound (MMB) | Not classified as mutagenic[3][17] | Not classified as carcinogenic[3][17] |
| Propylene Glycol | No genotoxic potential[10] | Not shown to be carcinogenic[10] |
| Ethanol | May cause mutations[15] | Known human carcinogen (in alcoholic beverages)[12] |
| Isopropyl Alcohol | Not listed as a carcinogen by major agencies[9] | Not listed as a carcinogen by major agencies[9] |
Experimental Protocols and Methodologies
The toxicological data presented is primarily based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are simplified representations of the workflows for key toxicological assessments.
Visualizing Experimental Workflows
Caption: Workflow for Acute Oral Toxicity (OECD 401).
Caption: Workflow for Dermal Irritation/Corrosion (OECD 404).
Caption: Workflow for Acute Eye Irritation/Corrosion (OECD 405).
Detailed Toxicological Profile of this compound (MMB)
-
Acute Toxicity: MMB exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats is greater than 4300 mg/kg, and the dermal LD50 is greater than 2000 mg/kg.[1][2] There is no evidence of acute inhalation toxicity.[1][2]
-
Irritation: Undiluted MMB is reported to cause slight skin irritation after prolonged exposure in rabbits.[1][2] It is considered a moderate to serious eye irritant.[1][2][3][4]
-
Sensitization: MMB did not show any evidence of skin sensitization in guinea pig studies.[1][2]
-
Repeated Dose Toxicity: In a 28-day repeated dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.[2]
-
Mutagenicity and Carcinogenicity: MMB is not classified as a mutagen or a carcinogen.[3][17]
-
Developmental Toxicity: In a developmental toxicity study in rats, maternal toxicity was observed at 250 mg/kg bw/day and higher. The NOAEL for developmental toxicity was 500 mg/kg bw/day.[1][2]
Comparative Analysis
-
MMB vs. Propylene Glycol: Propylene glycol has a significantly higher LD50, indicating very low acute toxicity, and is generally less irritating to the skin and eyes than MMB.[6][7][10][11] Both are not considered to be mutagenic or carcinogenic.[3][10][11][17]
-
MMB vs. Ethanol: MMB has a lower oral LD50 than ethanol, suggesting a slightly higher acute oral toxicity. Both can cause eye irritation.[1][2][12] A significant concern with ethanol is its classification as a human carcinogen (in the context of alcoholic beverages) and its known developmental toxicity (fetal alcohol syndrome).[12][15]
-
MMB vs. Isopropyl Alcohol: The acute oral toxicity of MMB is comparable to that of isopropyl alcohol.[1][2][9] Isopropyl alcohol is a potent central nervous system depressant and can cause respiratory irritation upon inhalation.[16] While generally not a skin irritant, cases of allergic contact dermatitis have been reported for isopropyl alcohol.[13]
Conclusion
This compound (MMB) is a solvent with a generally low order of toxicity. Its primary hazard is serious eye irritation. When compared to common alternatives, MMB offers a favorable profile concerning sensitization, mutagenicity, and carcinogenicity. However, for applications where very low toxicity and minimal irritation are paramount, propylene glycol may be a more suitable alternative. The choice between MMB, ethanol, and isopropyl alcohol will depend on a careful risk assessment considering the specific use scenario, potential for exposure, and the relative importance of different toxicological endpoints.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. pandalabs.by [pandalabs.by]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. solvet.ca [solvet.ca]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. Propylene glycol - Wikipedia [en.wikipedia.org]
- 11. scilit.com [scilit.com]
- 12. gov.uk [gov.uk]
- 13. ISOPROPYL ALCOHOL - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isopropyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 15. dcceew.gov.au [dcceew.gov.au]
- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 17. chudolavka.kz [chudolavka.kz]
A Comparative Environmental Impact Assessment: 3-Methoxy-3-methylbutan-1-ol and Key Solvent Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Profiles
In the pursuit of greener and more sustainable practices within research and development, the selection of solvents with favorable environmental profiles is paramount. This guide provides a comparative environmental impact assessment of 3-Methoxy-3-methylbutan-1-ol (MMB) against four common propylene (B89431) glycol ether alternatives: Propylene Glycol n-Butyl Ether (PnB), Dipropylene Glycol n-Butyl Ether (DPnB), Dipropylene Glycol Methyl Ether (DPM), and Propylene Glycol Methyl Ether (PM). The following analysis is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, with supporting data derived from standardized experimental protocols.
Executive Summary of Environmental Profiles
The selection of an appropriate solvent requires a careful balance of performance and environmental impact. This comparative guide summarizes key ecotoxicological and environmental fate data for this compound (MMB) and four alternative propylene glycol ether solvents. The data is presented to assist researchers, scientists, and drug development professionals in making informed decisions that align with sustainability goals.
The following tables provide a quantitative comparison of MMB and its alternatives.
Quantitative Comparison of Environmental Impact
Table 1: Biodegradability
| Substance | Test Guideline | Result | Interpretation |
| This compound (MMB) | OECD 301F | 50% after 28 days[1] | Not readily biodegradable |
| OECD 302C | 100% after 28 days[2] | Inherently biodegradable | |
| Propylene Glycol n-Butyl Ether (PnB) | OECD 301E | Readily biodegradable[3] | Readily biodegradable |
| Dipropylene Glycol n-Butyl Ether (DPnB) | OECD 301A, 301E, 302B | Readily biodegradable[4] | Readily biodegradable |
| Dipropylene Glycol Methyl Ether (DPM) | OECD 301F | 96% after 28 days[5] | Readily biodegradable |
| Propylene Glycol Methyl Ether (PM) | OECD Guideline | Readily biodegradable[2][6][7] | Readily biodegradable |
Table 2: Acute Aquatic Toxicity
| Substance | Organism | Test Guideline | LC50/EC50 (mg/L) |
| This compound (MMB) | Fish (Oryzias latipes) | OECD 203 | > 100 (96h)[8] |
| Daphnia magna | OECD 202 | > 1,000 (48h)[8] | |
| Algae (Raphidocelis subcapitata) | OECD 201 | > 1,000 (72h)[8] | |
| Propylene Glycol n-Butyl Ether (PnB) | Fish (Poecilia reticulata) | - | > 560 - 1,000 (96h)[9] |
| Daphnia magna | - | > 1,000 (48h)[9] | |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Fish (Poecilia sp.) | - | 841 (96h)[1] |
| Daphnia magna | - | > 100 (48h)[1] | |
| Dipropylene Glycol Methyl Ether (DPM) | Fish | - | > 1,000 |
| Daphnia magna | - | 1,919 (48h)[10] | |
| Algae | - | > 969 (72h)[11] | |
| Propylene Glycol Methyl Ether (PM) | Fish | - | > 500 |
| Daphnia magna | - | > 500 |
Table 3: Chronic Aquatic Toxicity
| Substance | Organism | Test Guideline | NOEC/LOEC (mg/L) |
| This compound (MMB) | Daphnia magna | OECD 211 | NOEC = 100 (21d)[1] |
| Dipropylene Glycol Methyl Ether (DPM) | Daphnia magna | - | NOEC ≥ 0.5 (22d)[11] |
Table 4: Bioaccumulation Potential
| Substance | Parameter | Value | Interpretation |
| This compound (MMB) | Log Kow | 0.18[1][2] | Low potential for bioaccumulation |
| Propylene Glycol n-Butyl Ether (PnB) | Log Kow | - | Low potential for bioaccumulation |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Log Kow | - | Unlikely to bioaccumulate[1][12] |
| Dipropylene Glycol Methyl Ether (DPM) | Log Kow | 0.0061[10] | Low potential for bioaccumulation |
| Propylene Glycol Methyl Ether (PM) | Log Pow | < 1[12] | Not expected to bioaccumulate[6] |
Detailed Experimental Protocols
The data presented in this guide are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized protocols ensure that the results are reliable and comparable across different substances.
Biodegradability:
-
OECD 301F (Ready Biodegradability: Manometric Respirometry Test): This test assesses the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms over a 28-day period. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window.
-
OECD 302C (Inherent Biodegradability: Modified MITI Test (II)): This test evaluates the inherent biodegradability of a substance, indicating its potential to be degraded by microorganisms in the environment, though not necessarily rapidly.
Aquatic Toxicity:
-
OECD 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
-
OECD 202 (Daphnia sp. Acute Immobilisation Test): This test measures the concentration at which a substance immobilizes 50% of the tested daphnids (EC50) after 48 hours of exposure.
-
OECD 201 (Alga, Growth Inhibition Test): This test evaluates the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).
-
OECD 211 (Daphnia magna Reproduction Test): This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period, determining the No-Observed-Effect-Concentration (NOEC).
Bioaccumulation Potential:
-
Log Kow (Octanol-Water Partition Coefficient): This parameter is a key indicator of a substance's potential to bioaccumulate in organisms. A low Log Kow value generally suggests a low potential for bioaccumulation.
Visualizing Environmental Impact Assessment
The following diagrams illustrate the workflow of a typical environmental impact assessment and the logical relationship between key environmental parameters.
References
- 1. moellerchemie.com [moellerchemie.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. dow.com [dow.com]
- 4. (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER - Ataman Kimya [atamanchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shell.com [shell.com]
- 7. apcbkk.com [apcbkk.com]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. techdata.level7chemical.com [techdata.level7chemical.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Dipropylene Glycol n-Butyl Ether Market Trends | Analysis 2030 [alliedmarketresearch.com]
case studies on the use of 3-Methoxy-3-methylbutan-1-ol in industrial processes
An objective analysis of 3-Methoxy-3-methylbutan-1-ol (MMB) against key alternatives in industrial applications, supported by experimental data and detailed methodologies.
Introduction
This compound, commonly known as MMB, is a versatile ether alcohol solvent that has garnered significant attention across various industrial sectors. Its unique combination of properties, including excellent solvency, a slow evaporation rate, mild odor, low toxicity, and good biodegradability, positions it as a compelling alternative to traditional solvents.[1][2] This guide provides a detailed comparison of MMB's performance against established alternatives in key industrial processes, namely in cleaning formulations, coatings, and as a reaction solvent in chemical synthesis. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their processes with safer and more effective solvent choices.
Cleaning Formulations: A High-Performance, Safer Alternative
In the realm of industrial and household cleaning, MMB is emerging as a strong substitute for solvents like butyl glycol, which are facing increasing regulatory scrutiny.[3] Recent studies have demonstrated MMB's superior performance in degreasing applications.
Experimental Data: Cleaning Efficiency
A comparative study was conducted to evaluate the cleaning efficiency of MMB against Butyl Glycol in a hard surface cleaning formulation. The test involved the removal of a standardized fat and dust soil from white floor tiles using a multi-track scrub tester. The results demonstrated that a formulation containing 1% MMB exhibited greater grease removal efficiency than a formulation with 2.3% Butyl Glycol.[2][4]
| Formulation Component | MMB Formulation | Butyl Glycol Formulation | Benchmark (KH7) |
| Solvent | 1% MMB | 2.3% Butyl Glycol | - |
| Anionic Surfactant | 9% | 9% | - |
| Non-Ionic Surfactant | 1.5% | 1.5% | - |
| Emulsifier | 2% | 2% | - |
| Preservative | 0.0023% | 0.0023% | - |
| Water | QSP | QSP | - |
| Grease Removal Efficiency | Superior to Butyl Glycol | - | Equivalent |
| Table 1: Comparison of Cleaning Efficiency of MMB and Butyl Glycol Formulations.[2][4] |
Experimental Protocol: Hard Surface Cleaning Efficiency Test
The cleaning efficiency was determined using a multi-track scrub tester with cloth holders on white floor tiles artificially soiled with a mixture of 75% peanut oil, 23% kaolin, and 2% special black pigment. The cleaning performance of the MMB and Butyl Glycol formulations were compared against a leading commercial degreaser (KH7).[2][4]
Logical Workflow for Solvent Selection in Cleaning Formulations
Caption: Workflow for selecting a solvent in cleaning product formulation.
Coatings: A Versatile Solvent for Enhanced Performance
MMB's slow evaporation rate and excellent solvency for a wide range of resins make it a valuable component in paint and coating formulations.[1][5] It can improve flow and leveling, prevent premature drying, and is compatible with both water-based and solvent-based systems.[2][5]
Property Comparison of Solvents Used in Coatings
| Property | This compound (MMB) | Propylene Glycol Methyl Ether (DPM) | Texanol™ |
| CAS Number | 56539-66-3[6] | 34590-94-8[4] | 25265-77-4[7] |
| Boiling Point (°C) | 174[8] | 190[4] | 254[7] |
| Flash Point (°C) | 71[9] | 75[10] | 120[7] |
| Evaporation Rate (n-BuAc=1) | 0.07[6] | 0.02[10] | <0.01 |
| Water Solubility | Completely miscible[8] | 100%[11] | Low[7] |
| Key Features | Low toxicity, biodegradable, good solubilizer[8][12] | Good coupling agent, low viscosity[1][4] | Premier coalescent, enhances film integrity[7][9] |
| Table 2: Comparison of Physical Properties of Solvents Used in Coatings. |
Signaling Pathway for Solvent Action in Film Formation
Caption: Simplified diagram of solvent role in paint film formation.
Chemical Synthesis: A Promising Reaction Medium
The use of MMB as a reaction solvent in chemical synthesis is an area of growing interest due to its favorable physical properties and environmental profile. Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its amphiphilic nature allows for the dissolution of a wide range of reactants.[13]
While specific industrial case studies with detailed experimental data are limited, the synthesis of MMB itself provides insights into relevant reaction conditions. For example, one common industrial synthesis method involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) at temperatures between 50 and 200°C.[8] This demonstrates MMB's stability under acidic conditions and at elevated temperatures, suggesting its potential as a robust reaction solvent.
Potential Applications and Alternatives in Chemical Synthesis
| Application Area | Potential Use of MMB | Common Alternative Solvents | Key Considerations |
| Active Pharmaceutical Ingredient (API) Synthesis | As a polar, aprotic solvent for nucleophilic substitution or condensation reactions. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Reactant solubility, reaction temperature, product isolation, solvent toxicity. |
| Resin and Polymer Synthesis | As a solvent for polymerization reactions, particularly for acrylic or polyester (B1180765) resins. | Toluene, Xylene, Methyl Ethyl Ketone (MEK) | Monomer and polymer solubility, viscosity control, reaction temperature. |
| Esterification Reactions | As a solvent and potentially as a reactant (if the hydroxyl group is involved). | Toluene (for azeotropic water removal), excess alcohol reactant | Equilibrium shift, water removal, catalyst compatibility. |
| Table 3: Potential Applications and Comparison of MMB in Chemical Synthesis. |
Experimental Workflow for Solvent Screening in a Chemical Reaction
Caption: A typical workflow for screening solvents in a chemical synthesis process.
Conclusion
This compound presents a compelling profile for various industrial applications. In cleaning formulations, it has been shown to be a more efficient and safer alternative to traditional solvents like butyl glycol. In the coatings industry, its properties suggest it can be a valuable tool for formulators seeking to improve paint performance and reduce environmental impact, although more direct comparative studies are needed. For chemical synthesis, MMB's stability and solvency characteristics indicate its potential as a green and effective reaction medium, warranting further investigation and application-specific testing. As industries continue to prioritize sustainability and safety, MMB is well-positioned to become a key component in a new generation of industrial processes.
References
- 1. alsiano.com [alsiano.com]
- 2. explore.azelis.com [explore.azelis.com]
- 3. atamankimya.com [atamankimya.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. US4421680A - Cleaning and degreasing composition - Google Patents [patents.google.com]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 3-Methoxy-3-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Methoxy-3-methylbutan-1-ol (MMB). It includes detailed experimental protocols, a comparative analysis of alternative solvents, and supporting data presented in clear, structured tables. Visual diagrams generated using Graphviz (DOT language) illustrate key workflows and relationships to facilitate understanding.
Introduction
This compound (MMB), a versatile ether alcohol, is increasingly utilized as a solvent and intermediate in various industrial and research applications, including pharmaceuticals, fragrances, and coatings. Its low toxicity and favorable environmental profile make it a safer alternative to many traditional solvents. Ensuring the purity of synthesized MMB is critical for the consistency and safety of end-products and for the reliability of experimental outcomes. This guide outlines robust analytical techniques for purity validation and compares MMB with common alternative solvents.
Analytical Methodologies for Purity Validation
The purity of synthesized this compound can be effectively determined using several analytical techniques. The most common and reliable methods are Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H NMR), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Comparison of Analytical Techniques
Each method offers distinct advantages and is suited for different analytical requirements.
| Parameter | Gas Chromatography-FID (GC-FID) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography-RID (HPLC-RID) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Absorption of radio waves by atomic nuclei in a magnetic field. | Separation based on polarity and interaction with a stationary phase. |
| Primary Use | Quantification of volatile impurities and overall purity assessment. | Absolute purity determination and structural confirmation. | Analysis of non-volatile impurities and thermally sensitive compounds. |
| Sensitivity | High (ppm levels). | Moderate (typically >0.1%).[1] | Low to moderate. |
| Sample Throughput | High. | Moderate. | High. |
| Destructive | Yes. | No. | Yes. |
| Key Advantage | Excellent for resolving volatile organic impurities.[1] | Provides structural information and absolute quantification without a specific reference standard for the analyte.[2] | Suitable for a broad range of compounds, including non-volatile ones. |
Potential Impurities in Synthesized this compound
The synthesis of MMB, commonly through the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol, can introduce several impurities.
| Impurity | Source | Potential Impact |
| 3-Methyl-3-buten-1-ol | Unreacted starting material. | May affect reaction yields in subsequent steps and introduce unwanted reactivity. |
| Methanol | Unreacted starting material/solvent. | Can be easily removed but may affect physical properties if present in significant amounts. |
| Isoprene | By-product from the elimination of methanol. | Can polymerize or undergo other side reactions. |
| Di(3-methyl-3-methoxybutyl) ether | By-product from the reaction of MMB with another molecule of 3-methyl-3-buten-1-ol. | High-boiling impurity that can be difficult to remove. |
| Water | By-product or introduced from reagents. | Can affect moisture-sensitive applications. |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the routine analysis of MMB purity and the quantification of volatile impurities.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-Wax or equivalent polar column).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1000 µg/mL.
-
For quantification, prepare a series of calibration standards of a certified MMB reference standard in the same solvent, ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by diluting it in the same solvent to a concentration within the calibration range.
-
An internal standard (e.g., 1-pentanol) can be added to both calibration standards and samples for enhanced accuracy.[3]
GC-FID Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for absolute purity determination without the need for a specific analyte reference standard.[2]
Instrumentation: NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.[3]
-
Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve the sample and internal standard completely.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
Data Processing and Purity Calculation:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the methoxy (B1213986) protons).
-
Integrate a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of MMB and can detect non-volatile or thermally labile impurities.
Instrumentation: HPLC system with a refractive index detector (RID) and a suitable column for polar compounds (e.g., an ion-exclusion or amino column).[4][5]
Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-RID Conditions:
-
Column: e.g., Aminex HPX-87H column (300 x 7.8 mm).[5]
-
Mobile Phase: Isocratic elution with dilute aqueous sulfuric acid (e.g., 0.005 M).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 35-50 °C.
-
Detector Temperature: Maintained at the same temperature as the column.
-
Injection Volume: 10-20 µL.
Comparison with Alternative Solvents
This compound is often considered as an alternative to other glycol ethers due to its favorable safety and performance characteristics.
| Property | This compound (MMB) | Propylene Glycol Monomethyl Ether (PGME) | Butyl Glycol (BG) | Dipropylene Glycol Dimethyl Ether (DPGDME) |
| CAS Number | 56539-66-3 | 107-98-2[6] | 111-76-2 | 111109-77-4 |
| Boiling Point (°C) | 173-175 | 120[6] | 171 | 175 |
| Flash Point (°C) | 71 | 32[6] | 67 | 65 |
| Water Solubility | Miscible | Miscible[6] | Miscible | Limited |
| Key Features | Low toxicity, good solvency for a wide range of resins. | Fast-evaporating, widely used in cleaning and coating applications. | Excellent coalescing agent in latex paints. | Aprotic, suitable for proton-sensitive systems. |
| Primary Applications | Solvents for paints, inks, fragrances; chemical intermediate. | Inks, coatings, cleaners, paint strippers.[6] | Paints, coatings, cleaners, hydraulic fluids. | Water-based polyurethane coatings, electronics cleaning. |
Visual Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship of analytical techniques for MMB purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
3-Methoxy-3-methylbutan-1-ol: A Comparative Review of its Applications and Performance
For researchers, scientists, and professionals in drug development, 3-Methoxy-3-methylbutan-1-ol (MMB) is emerging as a versatile and high-performance solvent with a favorable environmental and safety profile. This guide provides a comprehensive literature review of MMB's applications, objectively compares its performance with alternative solvents, and presents supporting experimental data and protocols.
Physicochemical Properties
This compound is a clear, colorless liquid with a mild odor. It is completely miscible with water and many organic solvents, making it a highly effective and versatile solvent in a wide range of formulations.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol [3] |
| CAS Number | 56539-66-3[3][4] |
| Boiling Point | 173-175 °C[1][5] |
| Melting Point | < -50 °C[6] |
| Flash Point | 71 °C (closed cup)[5] |
| Density | 0.926 g/mL at 20 °C[1][5] |
| Vapor Pressure | 0.07 kPa (0.5 mmHg) at 20°C[6] |
| Refractive Index | 1.428 at 20 °C[1][5] |
| Water Solubility | Infinite[6] |
| Log Kow | 0.18[7] |
Applications and Performance Comparison
MMB's unique combination of properties, including its slow evaporation rate, excellent solvency, and low toxicity, makes it a valuable component in various industrial and commercial products.[8]
Cleaning Formulations
MMB is an effective solvent for removing oils, greases, and other organic residues, making it a suitable component in industrial and household cleaning agents.[8] Its low toxicity and biodegradability position it as a "greener" alternative to more hazardous solvents.[9][10]
Performance Comparison:
While specific quantitative data on cleaning efficiency is limited in publicly available literature, a patented cleaning composition demonstrates the use of MMB in a formulation for cleaning electronic circuit boards contaminated with flux, oils, greases, and salts. The formulation, consisting of 0.7% tetrahydrofurfuryl alcohol, 18% 3-methoxy-3-methyl-1-butanol, 1.9% monoethanolamine, 1.1% surfactants and inhibitors, and 79.4% water, was effective when used in a spray washer at 65-71°C.[11] Another formulation for immersion cleaning also showed effective removal of contaminants.[11]
Experimental Protocol for Cleaning Efficiency:
A standardized method for evaluating cleaning efficiency can be adapted from existing protocols for solvent cleaning. The following is a proposed experimental workflow:
Fragrance and Air Care Products
MMB is widely used as a solvent in air fresheners and fragrances due to its low odor, excellent compatibility with a broad range of fragrance compounds, and its ability to modulate evaporation rates for a long-lasting scent.[12][13]
Performance Comparison:
A key performance indicator for a fragrance solvent is its ability to provide a controlled and sustained release of the fragrance. A study comparing the evaporation rate of MMB with Diethylene glycol mono-n-butyl ether (DEGMBE) in aqueous fragrance solutions demonstrated MMB's effectiveness in regulating evaporation. The results, summarized in the table below, show the percentage of weight loss over time for two different fragrance types.
| Fragrance Type | Solvent | 48 hours | 96 hours | 144 hours | 192 hours | 240 hours | 288 hours | 336 hours |
| Mint | MMB | 13.0% | 23.4% | 33.2% | 41.8% | 48.8% | 55.4% | 61.2% |
| DEGMBE | 15.2% | 27.2% | 38.0% | 47.4% | 55.4% | 62.4% | 68.6% | |
| Floral | MMB | 10.4% | 18.6% | 26.2% | 33.2% | 39.4% | 45.2% | 50.4% |
| DEGMBE | 12.0% | 21.4% | 30.0% | 37.8% | 44.8% | 51.0% | 56.8% |
Data extracted from a patent, showing MMB's ability to slow down the evaporation of fragrances compared to DEGMBE.
Experimental Protocol for Fragrance Evaporation Rate:
The evaporation rate of fragrances from a solvent can be determined gravimetrically. The following protocol outlines a typical procedure:
Paints and Coatings
In the paint and coatings industry, MMB serves as a slow-evaporating solvent that improves the flow and brushability of lacquers and paints.[14] It can reduce the viscosity of alkyd and oleo-resinous paints and acts as an anti-skinning agent.[4]
Performance Comparison:
| Performance Parameter | Standard Test Method | Description |
| Solvent Resistance | ASTM D5402 | Assesses the resistance of an organic coating to a solvent by a rubbing technique. |
| Viscosity Reduction | ASTM D2196 | Measures the rotational viscosity of paint, varnish, and lacquer. |
| Drying Time | ASTM D1640 | Tests for the drying, curing, or film formation of organic coatings at room temperature. |
| Hardness | ASTM D3363 | Measures the film hardness by the pencil test. |
| Adhesion | ASTM D3359 | Measures adhesion by the tape test. |
Logical Relationship for Solvent Selection in Coatings:
The selection of a solvent for a paint or coating formulation is a multi-faceted process that involves balancing various performance and regulatory requirements.
References
- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 2. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 3. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 56539-66-3 | Benchchem [benchchem.com]
- 5. 3-甲氧基-3-甲基-1-丁醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 3-METHOXY-3-METHYL-1-BUTANOL (MMB) - Ataman Kimya [atamanchemicals.com]
- 9. ulprospector.com [ulprospector.com]
- 10. MMB | Kuraray [kuraray.com]
- 11. US6130195A - Cleaning compositions and methods for cleaning using cyclic ethers and alkoxy methyl butanols - Google Patents [patents.google.com]
- 12. scent.vn [scent.vn]
- 13. Imperial Insights - 3-Methoxy-3-Methyl-1-Butanol Market: By Application [sites.google.com]
- 14. celanese.com [celanese.com]
Safety Operating Guide
Safe Disposal of 3-Methoxy-3-methylbutan-1-ol: A Procedural Guide
The proper disposal of 3-Methoxy-3-methylbutan-1-ol (CAS No: 56539-66-3), a combustible liquid and serious eye irritant, is critical for ensuring laboratory safety and environmental protection.[1][2] Adherence to established protocols and regulatory requirements is paramount for researchers, scientists, and drug development professionals handling this chemical. This guide provides a step-by-step operational plan for its safe disposal.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before initiating any disposal or cleanup procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection : Wear safety goggles with side protection or a face shield.[3] This is crucial as the chemical is classified as causing serious eye irritation.[1][2]
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3]
-
Body Protection : Use protective clothing to prevent skin contact.[4]
Step-by-Step Disposal Procedures
The disposal method for this compound must comply with all applicable national and local environmental regulations.[1][5]
Step 1: Waste Identification and Segregation
-
Do Not Mix : Keep this compound waste separate from other chemical waste streams.[5] Mixing with incompatible materials, such as strong oxidizing agents, can create ignition hazards.[4]
-
Use Original Containers : Whenever possible, store the waste in its original container.[5] Ensure the container is tightly closed, correctly labeled, and in good condition.[3]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Managing Spills and Contaminated Materials
In the event of a spill, immediate and safe cleanup is required to prevent environmental contamination and personnel exposure.
-
Remove Ignition Sources : As a combustible liquid, all sources of ignition (sparks, open flames, hot surfaces) must be eliminated from the area.[4][6]
-
Contain the Spill : For large spills, prevent the material from entering drains, sewers, or waterways.[1][7] Use dikes or absorbent booms for containment.[6]
-
Absorb the Spill :
-
Collect and Store Waste : Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, sealable container for hazardous waste.[1] Be aware that the contaminated absorbent material may pose the same hazards as the original product.[1]
-
Decontaminate the Area : Clean the affected area thoroughly with soap and water, collecting the rinse water for disposal.[1]
Step 3: Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[2][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself, as they may retain hazardous residues.[5] Consult your waste disposal provider for instructions on container rinsing and disposal.
Chemical and Physical Properties Data
The following table summarizes key quantitative data for this compound, essential for safety and handling assessments.
| Property | Value | Source(s) |
| CAS Number | 56539-66-3 | [1][3] |
| EC Number | 260-252-4 | [3] |
| Classification | Combustible Liquid (Category 4), Serious Eye Irritation (Category 2) | [2] |
| Flash Point | 71°C / 160°F (Closed Cup) | [1] |
| Initial Boiling Point | 174°C / 345°F | [1] |
| Aquatic Toxicity | LC50 (Oryzias latipes, 96h): > 100 mg/L | [5] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methoxy-3-methylbutan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxy-3-methylbutan-1-ol (MMB). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
1. Hazard Identification and Physicochemical Properties
This compound is a combustible liquid that can cause serious eye irritation.[1][2][3][4] Vapors have the potential to form explosive mixtures with air.[1] Inhalation may lead to drowsiness and dizziness, while prolonged or repeated skin contact can cause dryness and cracking.[5] Accidental ingestion may be harmful, with a risk of lung damage if the liquid is aspirated.[5]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 56539-66-3 |
| Molecular Formula | C6H14O2 |
| Boiling Point | 173-175 °C[6] |
| Flash Point | 154 - 160 °F (67.8 - 71.1 °C)[3][6] |
| Density | 0.926 g/mL at 20 °C[6] |
| Vapor Pressure | 47 Pa at 20 °C[6] |
| Solubility | Miscible with water[5][6] |
| Appearance | Clear, colorless liquid[5][6] |
| Odor | Mild[5][6] |
2. Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
-
Eye and Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] A face shield may be required for splash hazards.[2]
-
Skin Protection :
-
Gloves : Chemical-resistant, impervious gloves (e.g., Neoprene, PVC) should be worn.[2][5] The choice of glove should be based on the breakthrough time relative to the duration of the task. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[5]
-
Protective Clothing : Wear appropriate protective clothing, such as a lab coat, apron, or overalls, to prevent skin contact.[1][5][7]
-
-
Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or there is a risk of overexposure, an approved respirator with a suitable filter (e.g., Type A) must be used.[5]
3. Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety.
Handling Protocol:
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4][7]
-
Ventilation : Use only in a well-ventilated area or a functional chemical fume hood.[7]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][7] Use spark-proof tools and explosion-proof equipment.[4][7]
-
Grounding : Ground and bond containers when transferring material to prevent static discharge.[7]
-
Personal Hygiene : Wash hands and skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2] Remove and wash contaminated clothing before reuse.[7]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with eyes and skin, and to prevent inhalation of vapors.[1][7]
Storage Protocol:
-
Container : Store in the original, tightly closed container.[1][2][5]
-
Location : Store in a cool, dry, and well-ventilated area.[2][5]
-
Compatibility : Store away from incompatible materials, particularly strong oxidizing agents.[4][5]
-
Integrity : Protect containers from physical damage and check regularly for leaks.[5]
Caption: Safe handling workflow for this compound.
4. Disposal Plan: Spills and Waste
Proper disposal is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate and Ventilate : Clear the area of personnel and ensure adequate ventilation.[5]
-
Control Ignition Sources : Immediately remove all sources of ignition from the vicinity of the spill.[5][8]
-
Containment : Prevent the spill from spreading or entering drains by using containment barriers.[1]
-
Absorption : Use non-sparking tools to absorb the spilled material with an inert, dry absorbent such as sand or vermiculite.[1][2]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination : Clean the spill area thoroughly with water, collecting the contaminated wash water for disposal.[2][5]
Waste Disposal:
-
Waste material and empty containers must be disposed of as hazardous waste.[3]
-
Disposal should be carried out in accordance with local, state, and federal regulations.[2]
-
Consult a licensed professional waste disposal service.[5] Do not allow the product or its cleaning solutions to enter drains or waterways.[5][8]
References
- 1. pandalabs.by [pandalabs.by]
- 2. synerzine.com [synerzine.com]
- 3. vigon.com [vigon.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
